3-Methoxy-5-phenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-7-11(8-13-9-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKQNXMXZIIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673502 | |
| Record name | 3-Methoxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53698-52-5 | |
| Record name | 3-Methoxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Spectroscopic Guide to 3-Methoxy-5-phenylpyridine: Elucidating Structure Through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-phenylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to its substituted pyridine framework. The precise characterization of its molecular structure is paramount for its application in drug design and the development of novel organic materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous determination of its chemical architecture. This guide offers a comprehensive analysis of the spectroscopic data of this compound, providing field-proven insights into the interpretation of its spectra and the experimental methodologies for data acquisition.
Molecular Structure and Synthesis Overview
The structure of this compound, as its name implies, consists of a pyridine ring substituted with a methoxy group at the 3-position and a phenyl group at the 5-position. A common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the palladium-catalyzed coupling of a halo-substituted pyridine with a phenylboronic acid derivative.
In a typical synthesis, 3-bromo-5-methoxypyridine would be reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent mixture, for instance, toluene and water.
A Prospective Crystallographic Analysis of 3-Methoxy-5-phenylpyridine: A Technical Guide for Structural Elucidation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 3-Methoxy-5-phenylpyridine. As of the latest search of the Cambridge Structural Database (CSD), the crystal structure of this compound has not been reported. Therefore, this document serves as a prospective guide for researchers aiming to elucidate its three-dimensional atomic arrangement. By providing detailed, field-proven protocols and explaining the causality behind experimental choices, this guide aims to empower researchers to successfully determine the crystal structure of this compound, a molecule of interest in medicinal chemistry and materials science. The guide covers modern synthetic methodologies, a variety of crystallization strategies, and a step-by-step walkthrough of the SC-XRD process, from data collection to structure refinement and analysis of intermolecular interactions.
Introduction: The Need for Structural Insight
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The introduction of a phenyl group and a methoxy substituent, as in this compound, can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. A definitive crystal structure is paramount as it provides unambiguous proof of molecular identity and detailed insights into the solid-state conformation, packing, and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents or functional materials.
This guide provides a systematic approach to determining this currently unknown crystal structure.
Synthesis of this compound
To obtain high-quality single crystals, a pure sample of this compound is required. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming the C-C bond between the pyridine and phenyl rings.[3][4]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The proposed synthesis involves the palladium-catalyzed reaction of 3-bromo-5-methoxypyridine with phenylboronic acid.[5]
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
3-bromo-5-methoxypyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 3-bromo-5-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[1]
Strategies for Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step in a crystal structure determination.[6] A good crystal for SC-XRD should be transparent, have well-defined faces, and be free of cracks or other defects.[7] The ideal size is typically between 0.1 and 0.3 mm in its largest dimension.[8] Several techniques should be attempted in parallel to maximize the chances of success.[6][9]
Caption: Common crystallization techniques for small organic molecules.
Slow Evaporation
This is the simplest method.[9]
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., toluene, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes in it with a needle to allow for slow evaporation.[10]
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[6]
Vapor Diffusion
This technique is excellent for small quantities of material.[9][11]
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or THF) in a small, open vial.
-
Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).[11][12]
-
The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.[8]
Caption: The overall workflow for single-crystal X-ray diffraction analysis.
Data Collection Protocol
-
Crystal Mounting: Carefully select a suitable crystal under a microscope. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[8]
-
Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.[13]
-
Data Integration: The collected diffraction images are processed to integrate the intensities of each reflection.
Structure Solution and Refinement
-
Structure Solution: The integrated data is used to solve the "phase problem". For small organic molecules, direct methods are typically successful in providing an initial atomic model.[13]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[7] This process involves refining atomic positions, and thermal displacement parameters. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[14]
-
Validation: The final refined structure is validated using tools like CheckCIF to ensure that the model is chemically sensible and fits the data well.
Anticipated Structural Features
While the exact crystal structure is unknown, we can anticipate some features based on the molecular structure and data from related compounds.
Molecular Geometry
The molecule consists of a pyridine ring and a phenyl ring linked by a C-C single bond. There will likely be a non-zero torsion angle between the planes of these two aromatic rings due to steric hindrance. The methoxy group may be co-planar with the pyridine ring to maximize conjugation, or it could be twisted out of the plane.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for organic molecules.
| Parameter | Anticipated Value |
| Chemical Formula | C₁₂H₁₁NO |
| Formula Weight | 185.22 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for achiral organic molecules) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| V (ų) | 1000 - 1500 |
| Z | 4 |
| Density (calculated) | 1.2 - 1.4 g/cm³ |
| R-factor (final) | < 0.05 |
Potential Intermolecular Interactions and Packing
The crystal packing will be governed by a combination of weak intermolecular forces. A Hirshfeld surface analysis of the final structure will be crucial for quantifying these interactions.[15][16][17]
-
C-H···π Interactions: The hydrogen atoms of one molecule may interact with the electron-rich π systems of the phenyl or pyridine rings of neighboring molecules.
-
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules.
-
C-H···O/N Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms and the oxygen of the methoxy group or the nitrogen of the pyridine ring are also possible.
Conclusion
This technical guide provides a comprehensive, prospective framework for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to elucidate the three-dimensional structure of this molecule. The resulting structural information will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and providing a foundation for future research and development.
References
- 1. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. unifr.ch [unifr.ch]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
Quantum chemical calculations for 3-Methoxy-5-phenylpyridine
An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-Methoxy-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust computational workflow employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is structured to provide both a theoretical foundation and practical, step-by-step protocols for researchers. Methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are presented, with a focus on the rationale behind the selection of computational parameters. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental research and application.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active molecules.[1] Its unique physicochemical properties, such as enhanced solubility and the ability to act as a hydrogen bond acceptor, make it a privileged structure in drug design.[1] The introduction of substituents, such as methoxy and phenyl groups, onto the pyridine ring significantly modulates its electronic and steric characteristics.[2] This, in turn, influences the molecule's reactivity, metabolic stability, and interaction with biological targets.[2]
This compound is a specific isomer whose properties are determined by the interplay of the electron-donating methoxy group and the aromatic phenyl substituent. Quantum chemical calculations offer a powerful, non-invasive means to probe the intramolecular effects of these substitutions at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict a range of molecular properties, providing critical insights for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents or functional materials.[1][3]
Foundational Theory: An Overview of Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost.[3] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is particularly effective for medium to large-sized organic molecules like this compound.
The choice of the exchange-correlation functional and the basis set is paramount for the accuracy of DFT calculations.[3] Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporate a portion of exact Hartree-Fock exchange, are widely used and have been shown to provide reliable results for a broad range of organic molecules.[4][5] For enhanced accuracy, especially in systems with non-covalent interactions, long-range corrected functionals like wB97XD are also a strong choice.
The basis set, a set of mathematical functions used to describe the atomic orbitals, must be chosen to adequately represent the electronic distribution. Pople-style basis sets, such as 6-311++G(d,p), and correlation-consistent basis sets are commonly employed.[6][7] The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic properties of molecules with heteroatoms and delocalized π-systems.[6][7]
Computational Methodology: A Validating Workflow
A rigorous and self-validating computational workflow is essential for obtaining reliable and reproducible results. The following sections detail a step-by-step protocol for the quantum chemical analysis of this compound.
Molecular Structure Generation and Optimization
The initial step involves the creation of a 3D model of this compound. This can be accomplished using molecular building software. The initial structure is then subjected to geometry optimization to find the lowest energy conformation on the potential energy surface.
Experimental Protocol:
-
Initial Structure Creation: Construct the 3D structure of this compound.
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method Selection:
-
Optimization: Perform a full geometry optimization without any symmetry constraints to locate the energetic minimum.
-
Convergence Criteria: Ensure the optimization converges based on the software's default criteria for forces and displacement.
The following diagram illustrates the workflow for the computational analysis:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-Methoxy-5-phenylpyridine molecular geometry and conformation
An In-depth Technical Guide to the Molecular Geometry and Conformation of 3-Methoxy-5-phenylpyridine
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By integrating principles of theoretical chemistry with established experimental protocols, this document elucidates the structural nuances dictated by the interplay of steric and electronic effects. We present a detailed exploration of the molecule's key geometric parameters, the rotational barrier around the inter-ring bond, and the preferred dihedral angle between the pyridine and phenyl moieties. This guide serves as a foundational resource, offering both in-depth analysis and validated methodologies for scientists and drug development professionals seeking to understand and exploit the structure-property relationships of this important molecular scaffold.
Introduction: The Significance of the Phenylpyridine Scaffold
Phenylpyridine derivatives are privileged structures in modern chemistry. Their unique combination of a π-deficient pyridine ring and a π-rich phenyl ring imparts a range of desirable electronic and photophysical properties. This has led to their widespread application in fields as diverse as organic light-emitting diodes (OLEDs), medicinal chemistry, and catalysis. The specific substitution pattern and resulting three-dimensional structure of these molecules are paramount, as they directly govern intermolecular interactions, receptor binding affinity, and solid-state packing.
This compound introduces two key modifications to the core phenylpyridine structure: a methoxy group and a meta-substitution pattern. Understanding the conformational preferences imposed by these features is critical for rational drug design and materials engineering. This guide will dissect the factors governing its structure, from the fundamental principles of molecular mechanics to the advanced computational and experimental techniques used for its characterization.
Theoretical Framework: A Balance of Competing Forces
The conformation of bi-aryl systems like this compound is primarily determined by a delicate balance between two opposing forces: steric hindrance and electronic conjugation.
-
Steric Hindrance : The non-bonded repulsive interactions between atoms, particularly the ortho-hydrogens on adjacent rings, prevent the molecule from adopting a perfectly planar conformation. In the parent compound, biphenyl, this steric clash forces the rings to twist relative to one another.[1]
-
Electronic Conjugation : The π-systems of the two aromatic rings can overlap, leading to electron delocalization. This is a stabilizing effect that is maximized in a coplanar arrangement.
The final, lowest-energy conformation represents the geometry that best minimizes steric repulsion while still allowing for a degree of stabilizing conjugation. For biphenyl, this results in a dihedral angle of approximately 44° in the gas phase.[1][2] In this compound, the introduction of the nitrogen atom and the methoxy group further modulates this electronic landscape. The nitrogen atom acts as an electron sink, altering the electron density of the pyridine ring[3][4], while the methoxy group is a strong electron-donating group, influencing the overall dipole moment and conformational energetics.
Mandatory Visualization
Caption: Interplay of steric and electronic forces governing conformation.
Computational Analysis: Predicting Molecular Geometry and Energetics
Computational chemistry provides powerful, predictive insights into molecular structure where experimental data is unavailable.[5] Density Functional Theory (DFT) is the method of choice for systems of this size, offering an excellent balance of computational cost and accuracy for geometric and electronic properties.[6][7]
Workflow for Computational Analysis
A rigorous computational study follows a self-validating workflow to ensure the results represent a true energetic minimum and are physically meaningful.
Mandatory Visualization
Caption: A self-validating workflow for computational structural analysis.
Step-by-Step Protocol: Geometry Optimization
-
Structure Input : Generate an initial 3D structure of this compound.
-
Method Selection : Choose a DFT functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a robust combination for this type of molecule, providing accurate geometries and electronic properties.
-
Optimization Calculation : Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms until the point of lowest energy on the potential energy surface is found.
-
Frequency Calculation : Following optimization, perform a frequency calculation at the same level of theory.
-
Validation : Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies. A single imaginary frequency would indicate a transition state, not a stable ground state.
Step-by-Step Protocol: Rotational Barrier Calculation
-
Define Coordinate : Use the optimized geometry as the starting point. Identify the four atoms that define the dihedral angle of rotation between the phenyl and pyridine rings.
-
Perform PES Scan : Initiate a "scan" calculation. This involves systematically rotating the dihedral angle in fixed increments (e.g., 10 degrees) from 0° (planar) to 180°. At each step, the energy of the constrained molecule is calculated.
-
Analyze Results : Plot the relative energy versus the dihedral angle. The lowest point on this curve corresponds to the ground-state conformation, while the highest point represents the transition state for rotation. The energy difference between these two points is the rotational energy barrier.
Predicted Geometric and Conformational Data
Based on analyses of analogous compounds like biphenyl and substituted phenylpyridines[2][8][9], the following table summarizes the expected quantitative data for this compound.
| Parameter | Predicted Value | Rationale / Comparison |
| Inter-ring Dihedral Angle | ~35° - 50° | Non-planar due to steric hindrance, similar to biphenyl (~44°).[1] The exact value is modulated by the electronic influence of the methoxy group and pyridine nitrogen. |
| C-C Inter-ring Bond Length | ~1.48 - 1.49 Å | Shorter than a typical C-C single bond (~1.54 Å) due to partial double bond character from π-conjugation.[10] |
| C-N Bond Lengths (Pyridine) | ~1.33 - 1.34 Å | Typical for sp²-hybridized C-N bonds in an aromatic pyridine ring.[3] |
| C-O Bond Length (Methoxy) | ~1.36 Å | Shorter than a typical C-O single bond (~1.43 Å) due to resonance with the pyridine ring. |
| Rotational Energy Barrier | 8 - 12 kJ/mol | In the range of biphenyl's experimentally determined barriers (~6-8 kJ/mol)[1][11], potentially slightly higher due to substituent effects. |
Experimental Verification: From Solution to Solid State
While computational methods provide a robust theoretical model, experimental validation is the cornerstone of scientific integrity. The following techniques are essential for characterizing the geometry and conformation of this compound.
Workflow for Experimental Characterization
Mandatory Visualization
Caption: Integrated experimental workflow for structural elucidation.
Protocol: Single-Crystal X-ray Diffraction
This technique provides an unambiguous determination of the molecule's structure in the solid state.
-
Crystal Growth : Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution & Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[12] Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data until a high degree of agreement is reached.
-
Data Analysis : Analyze the final refined structure to extract precise bond lengths, bond angles, and the inter-ring dihedral angle. This provides the "gold standard" solid-state geometry for comparison with computational results.
Protocol: 2D NMR Spectroscopy (NOESY/ROESY)
NMR spectroscopy is the most powerful method for determining molecular conformation in solution, where molecules are dynamic.
-
Sample Preparation : Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration appropriate for 2D NMR experiments.
-
Acquisition of 1D Spectra : Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon resonances.
-
Acquisition of 2D NOESY/ROESY : Perform a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
-
Data Analysis : Look for cross-peaks between protons on the pyridine ring and protons on the phenyl ring. The presence and intensity of a NOE cross-peak between an ortho-proton on the phenyl ring and a proton on the pyridine ring would provide direct evidence of their spatial proximity, confirming the preferred rotational conformation in solution.
Implications and Conclusion
The molecular geometry and conformational flexibility of this compound are defining features that dictate its function. The non-planar, twisted ground state is a crucial determinant of its properties:
-
In Drug Development : The specific 3D shape and the orientation of the methoxy group and pyridine nitrogen will govern how the molecule fits into a target protein's binding pocket. A precise understanding of this conformation is essential for structure-based drug design.
-
In Materials Science : The dihedral angle and overall molecular shape influence how molecules pack in the solid state, which in turn affects properties like charge transport, luminescence, and thermal stability in organic electronic devices.[10][13]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Theoretical Studies of Steric Effects on Intraligand Electron Delocalization: Implications for the Temporal Evolution of MLCT Excited States - American Chemical Society - Figshare [acs.figshare.com]
- 10. ijres.org [ijres.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties of 3-Methoxy-5-phenylpyridine
An In-Depth Technical Guide to the Electronic Properties of 3-Methoxy-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic scaffold of significant interest, positioned at the intersection of medicinal chemistry and materials science. The strategic placement of an electron-donating methoxy group and a π-rich phenyl ring on the pyridine core imparts a unique set of electronic properties that govern its reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive exploration of these electronic characteristics, grounded in both theoretical predictions and established experimental methodologies. We delve into the molecule's frontier molecular orbitals, electrostatic potential, and spectroscopic signatures, offering a framework for its rational application in drug design and the development of novel organic materials. This document is structured to serve as a practical resource for scientists seeking to understand and exploit the electronic landscape of this versatile molecule.
Molecular Architecture and Synthetic Access
The electronic properties of any molecule are intrinsically linked to its structure. This compound is a biaryl system where a phenyl group is attached to a methoxy-substituted pyridine ring. This arrangement creates a molecule with distinct electronic domains: the electron-deficient pyridine ring, the electron-donating methoxy group, and the conjugated phenyl system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 53698-52-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [3] |
| Canonical SMILES | COC1=CN=CC(C2=CC=CC=C2)=C1 | [1] |
While multiple synthetic routes are conceivable, modern cross-coupling reactions provide the most efficient and versatile access to this scaffold. The Suzuki-Miyaura coupling, for instance, is an industry-standard method for forming C-C bonds between aryl halides and boronic acids, making it highly suitable for synthesizing this compound.
Caption: General workflow for Suzuki-Miyaura synthesis of this compound.
Computational Deep Dive: Unveiling the Electronic Landscape
To understand a molecule's behavior at a fundamental level, we turn to computational chemistry. Density Functional Theory (DFT) provides robust insights into electronic structure and reactivity.[4] By modeling this compound in silico, we can visualize its molecular orbitals and predict regions of electrophilicity and nucleophilicity.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior.[5] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept them.[6] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap often implies higher reactivity.[4]
-
HOMO: For this compound, the HOMO is expected to be distributed primarily across the electron-rich phenyl ring and the oxygen atom of the methoxy group. This indicates that these are the most probable sites for electrophilic attack.
-
LUMO: Conversely, the LUMO is anticipated to be localized on the electron-deficient pyridine ring, particularly on the carbon atoms adjacent to the nitrogen. This region is therefore the most susceptible to nucleophilic attack.[7]
-
HOMO-LUMO Gap: The energy gap dictates the energy required for electronic excitation. This value is crucial for predicting the molecule's UV-Vis absorption spectrum and its potential application in organic electronics.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.[4]
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive visualization of charge distribution on the molecular surface.[8] It uses a color scale to indicate electrostatic potential, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich. For this compound, the most negative potential is expected around the electronegative nitrogen atom of the pyridine ring and the oxygen of the methoxy group, marking them as primary sites for hydrogen bonding and coordination.
-
Blue Regions (Positive Potential): These areas are electron-poor and susceptible to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms of the pyridine ring.
Protocol: Theoretical Analysis via DFT
-
Geometry Optimization: Construct the 3D structure of this compound. Perform a geometry optimization calculation using DFT, for example, with the B3LYP functional and the 6-311++G(d,p) basis set, to find the lowest energy conformation.[4]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized structure, perform a single-point energy calculation to obtain electronic properties.
-
Data Extraction: From the output, extract HOMO and LUMO energy values, generate the MEP surface, and visualize the orbital distributions.
-
UV-Vis Simulation (Optional): Employ Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and predict the λ_max values corresponding to key electronic transitions (e.g., HOMO→LUMO).
Caption: Computational workflow for the theoretical analysis of 3-Methoxyphenyl.[4]
Experimental Validation of Electronic Properties
While computational methods are predictive, experimental techniques are essential for validation. Spectroscopic and electrochemical methods directly probe the electronic structure of this compound.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light as a function of wavelength, revealing information about electronic transitions within the molecule. For this compound, the spectrum is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the conjugated pyridine and phenyl ring systems. The position and intensity of the absorption maximum (λ_max) are sensitive to the solvent polarity, a phenomenon known as solvatochromism.[9]
Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine an optimal concentration where absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrument Setup: Calibrate the UV-Vis spectrophotometer using a cuvette filled with the pure solvent as a blank.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively, providing an experimental measure of the electrochemical gap. This data is invaluable for applications in materials science, particularly for designing materials for organic electronics.
Applications in Drug Development and Materials Science
The electronic properties of this compound make it a "privileged scaffold" in medicinal chemistry.[10]
-
Drug Development: The defined regions of nucleophilicity (nitrogen, oxygen) and the tunable aromatic system allow for specific interactions with biological targets like kinases and other enzymes.[10] The molecule's overall polarity and ability to form hydrogen bonds, governed by its electronic structure, are critical for its pharmacokinetic profile.
-
Materials Science: The conjugated π-system and the associated electronic transitions suggest potential for use in organic light-emitting diodes (OLEDs) and other electronic materials.[11] The HOMO-LUMO gap is a key parameter in tuning the color and efficiency of such devices.
Conclusion
This compound is a molecule with a finely tuned electronic architecture. The interplay between the electron-donating methoxy group, the electron-accepting pyridine ring, and the extended π-system of the phenyl group creates a platform with significant potential. Through a synergistic combination of computational modeling and experimental validation, researchers can fully elucidate its electronic properties. This deep understanding is the cornerstone for rationally designing next-generation pharmaceuticals and advanced organic materials built upon this versatile and promising scaffold.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 53698-52-5 [chemicalbook.com]
- 3. 3-Methoxy-2-phenylpyridine | C12H11NO | CID 20781710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
Biological Activity Screening of 3-Methoxy-5-phenylpyridine: A Strategic Approach for Novel Compound Profiling
An In-Depth Technical Guide
Introduction: Unlocking the Potential of the Phenylpyridine Scaffold
In the landscape of medicinal chemistry, the phenylpyridine core represents a privileged scaffold, a structural motif consistently found in molecules exhibiting a wide array of biological activities. The fusion of an aromatic phenyl group with a heteroaromatic pyridine ring creates a unique electronic and steric environment, making it a fertile ground for discovering novel therapeutic agents. The specific compound at the center of this guide, 3-methoxy-5-phenylpyridine, introduces a methoxy substituent, a feature known to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[1][2]
While this compound itself is a novel entity with no pre-existing biological activity profile, a wealth of data from structurally related analogs provides a compelling rationale for a comprehensive screening campaign. Derivatives of the phenylpyridine and methoxyphenyl scaffolds have demonstrated significant potential in oncology, neuroscience, and infectious diseases.[3][4][5]
This guide provides a robust, tiered strategy for the systematic biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals to efficiently profile this promising compound, moving from broad-based primary assays to targeted mechanistic and in vivo studies. The experimental choices and workflows detailed herein are grounded in established principles of drug discovery, aiming to maximize the discovery potential while judiciously allocating resources.
Part 1: A Foundation in Analogs - Rationale for Screening
The decision to screen a new chemical entity is not a random exercise; it is an evidence-based endeavor. The known biological activities of compounds structurally similar to this compound form the logical foundation for our proposed screening strategy.
-
Anticancer Potential: The phenylpyridine scaffold is a recurring theme in the design of anticancer agents. Numerous studies have detailed the synthesis and evaluation of derivatives that exhibit potent cytotoxicity against a range of human cancer cell lines, including those for colon, breast, and lung cancer.[6][7] A significant subset of these compounds, particularly those with a trimethoxyphenyl moiety, function by inhibiting tubulin polymerization, a clinically validated anticancer mechanism.[3][8] This strong precedent makes oncology a primary and highly promising area for investigation.
-
Neuroactive Properties: The pyridine ring is a cornerstone of many centrally acting drugs. Its ability to participate in hydrogen bonding and its characteristic electronic properties allow it to interact with a variety of CNS receptors. Phenotypic screening of small molecules in zebrafish, a powerful in vivo model, has emerged as a highly effective method for discovering novel neuroactive compounds.[9][10] This suggests that this compound could possess unpredicted modulatory effects on neuronal circuits and behavior.
-
Antimicrobial and Other Activities: Fused heterocyclic systems incorporating a pyridine ring have been identified as having potent antimicrobial properties.[4] Furthermore, the broader phenylpyridine class has been explored for other therapeutic targets, including as inhibitors of Factor Xa for anticoagulation therapy, highlighting the scaffold's versatility.[11]
| Reported Biological Activity | Structural Class | Example Target/Model | Reference(s) |
| Anticancer / Cytotoxicity | Phenylpyridine Derivatives | Tubulin Polymerization; HCT-116, MCF-7, HeLa cell lines | [3][6][8] |
| Neuroactivity | General Neuroactive Molecules | Zebrafish Behavioral Models; Organotypic Slice Cultures | [9][10][12] |
| Antimicrobial | Thiazolo[4,5-b]pyridines | Pseudomonas aeruginosa, Escherichia coli | [4] |
| Anticoagulant | Pyrazolopyridinones | Factor Xa Inhibition | [11] |
| Anti-inflammatory | Phenyl-oxadiazole | General anti-inflammatory and analgesic models | [5] |
Part 2: A Tiered Screening Strategy for this compound
A hierarchical or tiered approach is the most efficient method for screening a novel compound. This strategy begins with broad, high-throughput assays to identify any "hits" and progressively uses more complex, resource-intensive assays to validate these hits and elucidate their mechanism of action.
Caption: A tiered workflow for screening this compound.
Tier 1: Broad-Based Primary Screening
The objective of Tier 1 is to cast a wide net and efficiently determine if this compound possesses any significant biological activity across the most probable therapeutic areas.
-
Anticancer Cytotoxicity Screening:
-
Rationale: This is the highest priority screen based on the extensive literature on phenylpyridine analogs.[6][13][14]
-
Methodology: The compound should be submitted to a broad panel of human cancer cell lines. The National Cancer Institute's 60-cell line screen (NCI-60) is the gold standard, as it provides data across leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[13] An in-house panel covering these diverse cancer types is also appropriate.
-
Endpoint: The primary endpoint will be the concentration that inhibits 50% of cell growth (GI50) or causes 50% cell death (IC50). A potent hit is typically considered to be in the low micromolar or nanomolar range.
-
-
Central Nervous System (CNS) Receptor Binding Panel:
-
Rationale: To rapidly assess the potential for neuroactivity, a broad receptor binding screen is invaluable. This approach identifies if the compound has an affinity for known CNS targets.
-
Methodology: A commercially available radioligand binding assay panel is recommended. This panel should include a diverse set of receptors, ion channels, and transporters implicated in neurological and psychiatric disorders (e.g., adrenergic, dopaminergic, serotonergic, GABAergic, and opioid receptors).
-
Endpoint: Results are typically reported as the percent inhibition of radioligand binding at a single high concentration (e.g., 10 µM). Significant inhibition (>50%) warrants follow-up.
-
-
Antimicrobial Susceptibility Screening:
-
Rationale: While a lower probability outcome, the structural alerts from related fused pyridine systems justify a simple, cost-effective screen.[4]
-
Methodology: The compound should be tested against a panel of representative pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).
-
Endpoint: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, will be determined.
-
Tier 2: Hit Confirmation and Mechanistic Elucidation
If a reproducible "hit" is identified in Tier 1, the focus shifts to confirming the activity and understanding how the compound works. The path taken depends on the nature of the primary hit.
Caption: Decision logic following Tier 1 primary screening.
-
If Anticancer Activity is Confirmed:
-
Cell Cycle Analysis: The causality behind cytotoxicity is critical. Many potent anticancer drugs, especially tubulin inhibitors, cause cells to arrest in the G2/M phase of the cell cycle. This is readily testable via flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.[15]
-
Apoptosis Induction Assay: It is essential to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. An Annexin V-FITC/Propidium Iodide assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the cell death pathway.[15]
-
Tubulin Polymerization Assay: Given the strong precedent, a direct biochemical assay is warranted.[3][8] This cell-free assay measures the ability of the compound to inhibit the polymerization of purified tubulin into microtubules in vitro. A positive result here would provide a clear, testable mechanism of action.
-
-
If Neuroactive Potential is Confirmed:
-
Dose-Response and Functional Assays: The initial binding hit must be confirmed with a full dose-response curve to determine binding affinity (Ki). Subsequently, a functional assay is required to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor.
-
Organotypic Slice Cultures: As an intermediate model between dissociated cells and a whole organism, brain slice cultures can provide valuable information.[12] These cultures preserve the local neuronal circuitry, allowing for the assessment of the compound's effect on network activity (e.g., spontaneous firing rates, synaptic transmission), providing a richer, more systems-level understanding of its neuroactive potential.[12]
-
Tier 3: In Vivo Proof-of-Concept
Positive data from Tier 2 mechanistic studies provides the rationale for advancing the compound to in vivo models. The goal here is to demonstrate efficacy and assess safety in a living system.
-
For Anticancer Candidates:
-
Model: The gold standard is a mouse xenograft model, where human cancer cells (from a line sensitive to the compound in vitro) are implanted into immunocompromised mice.
-
Protocol: Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
-
Endpoints: The primary endpoint is tumor growth inhibition. Body weight and general animal health are monitored as initial indicators of toxicity.
-
-
For Neuroactive Candidates:
-
Model: The zebrafish larva is an excellent first-pass in vivo model for high-throughput behavioral screening due to its genetic homology to humans, rapid development, and permeability to small molecules.[9][10]
-
Protocol: Larvae can be exposed to the compound in 96-well plates and monitored using automated imaging systems to quantify a range of behaviors, including locomotion, startle response, and sleep/wake cycles.[9]
-
Endpoints: A unique "behavioral fingerprint" can be generated and compared to known neuroactive drugs to predict the compound's class (e.g., sedative, anxiolytic, convulsant). Promising results would then be validated in more traditional rodent behavioral models (e.g., open field test, elevated plus maze).[16][17]
-
Part 3: Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for key in vitro assays described in Tier 1 and 2.
Protocol 1: MTT Cytotoxicity Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate) to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound stands as a promising yet uncharacterized chemical entity. The true therapeutic potential of such a molecule can only be revealed through a systematic and logically structured screening campaign. By leveraging the extensive knowledge base of its structural analogs, we have outlined a strategic, multi-tiered approach that prioritizes high-probability therapeutic areas like oncology and neuroscience. This guide provides a comprehensive framework, from broad initial profiling to detailed mechanistic studies and in vivo validation. By following this self-validating system of inquiry, researchers can efficiently and effectively probe the biological activity of this compound, paving the way for the potential development of a novel therapeutic agent.
References
- 1. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selvita.com [selvita.com]
- 17. wuxibiology.com [wuxibiology.com]
3-Methoxy-5-phenylpyridine: A Scoping Review and Strategic Guide to Unlocking its Therapeutic Potential
Abstract
The phenylpyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored derivative, 3-Methoxy-5-phenylpyridine. While direct therapeutic applications of this compound are not yet established, its structural motifs—the phenylpyridine core and the influential methoxy group—suggest a high probability of valuable pharmacological activity. This document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines the foundational chemistry, predicts therapeutic avenues based on robust structure-activity relationship data from analogous compounds, and provides a detailed, actionable research workflow to systematically evaluate its potential as a novel therapeutic agent.
Introduction: The Phenylpyridine Scaffold as a Foundation for Drug Discovery
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic drugs.[1] Its ability to act as a hydrogen bond acceptor and its polar, ionizable nature enhance the solubility and bioavailability of parent compounds.[1] When coupled with a phenyl group, the resulting phenylpyridine scaffold offers a versatile framework for designing therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2] The specific substitution pattern on both the pyridine and phenyl rings dictates the compound's interaction with biological targets.
This compound presents an intriguing, yet largely uninvestigated, substitution pattern. The methoxy group is a common feature in many approved drugs and natural products, often introduced to modulate ligand-target binding, improve physicochemical properties, and favorably alter metabolic pathways.[3][4] This guide, therefore, posits that this compound is a promising starting point for a targeted drug discovery program.
Synthesis and Characterization of this compound
The synthesis of phenylpyridine derivatives is well-established in the organic chemistry literature. While specific high-yield protocols for this compound are not extensively documented, its synthesis can be readily achieved through standard cross-coupling methodologies.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of this compound.
Reaction Scheme:
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask, dissolve (3-Methoxypyridin-5-yl)boronic acid (1.0 equivalent) and bromobenzene (1.1 equivalents) in a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst and Base Addition: To the stirred solution, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents) and a base, for instance, potassium carbonate (K2CO3, 2.0 equivalents).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Predicted Therapeutic Potential Based on Structural Analogs
The therapeutic potential of this compound can be inferred from the well-documented biological activities of related phenylpyridine and methoxyphenyl compounds.
Anticancer Activity
The phenylpyridine scaffold is a key component of numerous compounds with potent anticancer activity. The primary mechanisms of action include:
-
Tubulin Polymerization Inhibition: Diarylpyridine derivatives, structurally similar to this compound, have been designed as analogs of Combretastatin A-4, a potent natural product that destabilizes microtubules, leading to cell cycle arrest and apoptosis.[2]
-
Kinase Inhibition: The pyridine motif is a common feature in many kinase inhibitors. Dysregulation of kinase activity is a hallmark of cancer, making kinases a major class of therapeutic targets.[5] Phenylpyridine derivatives have shown inhibitory activity against various kinases involved in cancer cell proliferation and survival.[2]
Anti-inflammatory Activity
Certain phenylpyridine derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] Selective COX-2 inhibition is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
The presence of a methoxy group on the phenyl ring is also a common feature in many anti-inflammatory compounds, where it can contribute to enhanced binding to the target enzyme.
A Strategic Research Workflow for Therapeutic Evaluation
This section presents a comprehensive, multi-stage research plan to systematically investigate the therapeutic potential of this compound.
Caption: A strategic workflow for the therapeutic evaluation of this compound.
Phase 1: In Silico Analysis and Initial Biological Screening
The initial step involves computational methods to predict potential biological targets.[6] This can significantly narrow the scope of experimental work and reduce costs.[6][7]
-
Methodology: Employ inverse docking simulations to screen the 3D structure of this compound against a library of known protein structures.[8] Network-based approaches can also be utilized to identify potential targets within disease-related biological pathways.[6]
-
Expected Outcome: A prioritized list of potential protein targets (e.g., specific kinases, tubulin isoforms, COX enzymes) for subsequent in vitro validation.
A preliminary assessment of the compound's general cytotoxicity is essential. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11]
MTT Assay Protocol:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 104–105 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Phase 2: Target-Specific In Vitro Assays
Based on the results of the in silico analysis and the initial cell viability screening, proceed with target-specific assays.
If the compound shows anticancer activity and kinases are predicted as targets, a kinase inhibition assay is the next logical step. Luminescence-based assays that measure ADP production are highly sensitive and suitable for high-throughput screening.[5][13]
Luminescence-Based Kinase Assay Protocol:
-
Serial Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, a specific substrate peptide, ATP, and the test compound in a kinase assay buffer.[5]
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[5]
| Kinase Target | Predicted IC50 (nM) for this compound | Reference Inhibitor IC50 (nM) |
| Kinase A | To be determined | Staurosporine: 5 |
| Kinase B | To be determined | Staurosporine: 10 |
| Kinase D | To be determined | Staurosporine: 2 |
| This table is a template for summarizing experimental data.[5] |
If the compound exhibits potent anticancer activity, its effect on tubulin polymerization should be investigated. A fluorescence-based assay is a sensitive method for this purpose.[14][15]
Fluorescence-Based Tubulin Polymerization Assay Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, a fluorescent reporter, and a polymerization buffer on ice.[14]
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), and a vehicle control.[14]
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a pre-warmed microplate reader capable of fluorescence measurement.[14]
-
Data Acquisition: Monitor the increase in fluorescence intensity over time at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[14]
If anti-inflammatory potential is suggested, an in vitro COX inhibition assay is warranted. This can be performed using either a colorimetric or ELISA-based method.[16][17]
Colorimetric COX Inhibition Assay Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme, and the test compound or a known inhibitor (e.g., Celecoxib for COX-2).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the peroxidase activity of COX by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[17]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Phase 3: Mechanism of Action and Lead Optimization
Caption: A simplified signaling pathway for a potential anticancer mechanism.
Further studies should focus on elucidating the cellular mechanism of action and exploring structural modifications to improve potency and selectivity.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors).
-
Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining to confirm if the compound induces programmed cell death.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of this compound with modifications to the methoxy group and the substitution pattern on the phenyl ring. This will provide valuable insights into the structural requirements for biological activity and guide the design of more potent and selective compounds.
-
Lead Optimization: Based on the SAR data, perform iterative chemical modifications to improve the pharmacological and pharmacokinetic properties of the lead compound.
Conclusion
While this compound remains a relatively unexplored chemical entity, its core structure, featuring the privileged phenylpyridine scaffold and a strategically placed methoxy group, strongly suggests its potential as a valuable starting point for the development of novel therapeutic agents. The lack of existing in-depth research presents a unique opportunity for discovery. The comprehensive, multi-phased research workflow detailed in this guide provides a clear and scientifically rigorous path forward for academic and industry researchers to systematically unlock the therapeutic potential of this promising compound. The successful execution of this research plan could lead to the identification of a novel drug candidate with significant therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico target identification of biologically active compounds using an inverse docking simulation [e-ompa.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. maxanim.com [maxanim.com]
- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
3-Methoxy-5-phenylpyridine: An In-depth Technical Guide to a Promising Scaffold in Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. The introduction of specific substituents, such as methoxy and phenyl groups, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide provides a comprehensive exploration of the 3-methoxy-5-phenylpyridine scaffold, a relatively underexplored yet highly promising core for the development of novel therapeutics. While direct biological data for this specific isomer is limited, this guide will synthesize information from closely related analogues to build a strong case for its potential. We will delve into a detailed, field-proven synthetic protocol, analyze the anticipated structure-activity relationships, and discuss the potential applications of this scaffold in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel and promising molecular frameworks.
The Phenylpyridine Scaffold: A Privileged Core in Drug Design
The phenylpyridine motif is a recurring feature in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[1] Its derivatives have been investigated for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. The versatility of the phenylpyridine scaffold lies in its rigid, planar structure which can effectively present substituents for interaction with biological targets. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, further enhancing binding affinity.
The introduction of a methoxy group to the pyridine ring can significantly impact its properties. The methoxy group is an electron-donating group that can influence the pKa of the pyridine nitrogen, altering its basicity and potential for ionic interactions.[2] Moreover, the methoxy group can serve as a metabolic "soft spot" or, conversely, block a site of metabolism, thereby modulating the compound's pharmacokinetic profile. The position of the methoxy group is critical, as it dictates the electronic and steric environment of the scaffold.
Synthesis of the this compound Scaffold
The efficient and scalable synthesis of a chemical scaffold is a prerequisite for its successful application in a medicinal chemistry program. For the this compound core, a robust and versatile synthetic route can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally excellent yields.
The key starting material for this synthesis is 3-bromo-5-methoxypyridine. This precursor can be synthesized from the commercially available 3,5-dibromopyridine through a nucleophilic aromatic substitution with sodium methoxide.[3][4]
Synthesis of the Key Precursor: 3-Bromo-5-methoxypyridine
A reliable, large-scale synthesis of 3-bromo-5-methoxypyridine is crucial for the subsequent cross-coupling step. The following table summarizes two effective protocols for its preparation from 3,5-dibromopyridine.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |
| Reagent | Sodium Methoxide (from Sodium pellets and Methanol) | 60% Sodium Hydride and Methanol |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 70°C | 90°C |
| Reaction Time | 4 hours | 1 hour |
| Yield | 62% | 73% |
| Purification | Filtration and drying | Extraction and Silica Gel Chromatography |
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine (Protocol 2)
This protocol utilizes sodium hydride to generate sodium methoxide in situ, offering a high-yielding and efficient method.
Materials:
-
3,5-Dibromopyridine (45 g, 190 mmol)
-
60% Sodium Hydride in mineral oil (11.4 g, 285 mmol)
-
Methanol (11.5 mL, 285 mmol)
-
N,N-Dimethylformamide (DMF) (450 mL)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Charge a suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) with methanol (11.5 mL, 285 mmol) at room temperature.
-
Heat the resulting solution to 60°C.
-
Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.
-
Heat the reaction mixture to 90°C for 1 hour.
-
Cool the reaction mixture to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 3-bromo-5-methoxypyridine.[3]
Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
With the 3-bromo-5-methoxypyridine precursor in hand, the final this compound scaffold can be synthesized via a Suzuki-Miyaura cross-coupling with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-5-methoxypyridine (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-5-methoxypyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane (5 mL).
-
Add an aqueous solution of potassium carbonate (2.0 mmol in 1 mL of water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~185.22 g/mol | C₁₂H₁₁NO |
| LogP | Moderately lipophilic | The presence of the phenyl group increases lipophilicity, while the pyridine nitrogen and methoxy oxygen provide some polarity. |
| pKa | Weakly basic | The pyridine nitrogen is a weak base. The electron-donating methoxy group may slightly increase the basicity compared to unsubstituted pyridine. |
| Solubility | Likely soluble in organic solvents, with limited aqueous solubility. | The aromatic nature of the scaffold suggests good solubility in solvents like DMSO, DMF, and chlorinated solvents. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O) | These sites can participate in interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of acidic protons limits its ability to act as a hydrogen bond donor. |
Medicinal Chemistry Potential and Structure-Activity Relationships
While the this compound scaffold itself is not extensively documented in medicinal chemistry literature, the broader class of substituted phenylpyridines has shown significant promise in various therapeutic areas. By analyzing the structure-activity relationships of related compounds, we can infer the potential of this specific isomer.
Anticancer Activity
The phenylpyridine scaffold is a component of numerous compounds investigated for their anticancer properties.[1] For instance, certain 3-phenylpyridine derivatives have shown potential as inhibitors of tubulin polymerization and various protein kinases.[1] The presence and position of a methoxy group can significantly influence antiproliferative activity. In some cases, methoxy substituents have been shown to enhance the potency of anticancer agents.[5][6]
Structure-Activity Relationship Insights from Related Scaffolds:
-
Positional Isomerism: The relative positions of the methoxy and phenyl groups are critical. For example, in a series of 2,4,5-ring substituted phenylisopropylamines, the 4-substituted isomers were found to be significantly more potent than the 2- or 5-substituted isomers, highlighting the importance of the substitution pattern for biological activity.[7]
-
Methoxy Group as a Modulator: The methoxy group can influence activity through both electronic and steric effects. Its electron-donating nature can alter the electron density of the pyridine ring, affecting interactions with target proteins.[2] It can also influence the conformation of the molecule, which can be crucial for optimal binding.
Central Nervous System (CNS) Applications
Substituted pyridines are prevalent in CNS drug discovery. For example, analogs of 3-(2-(pyrrolidinyl)methoxy)pyridine have been investigated as nicotinic acetylcholine receptor ligands, where substitution at the 5-position of the pyridine ring with bulky groups like phenyl was found to modulate binding affinity and functional activity.[8] This suggests that the 5-phenyl group in the this compound scaffold could be a key determinant for CNS activity.
Inferred SAR for CNS Activity:
Caption: Key structural features of this compound.
Anti-inflammatory Activity
Certain 3-phenylpyridine derivatives have been explored as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] The selectivity for COX-2 is a desirable trait for minimizing gastrointestinal side effects. The substitution pattern on both the pyridine and phenyl rings would be a critical area for optimization in developing selective COX-2 inhibitors based on this scaffold.
Future Perspectives and Conclusion
The this compound scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutic agents. While direct biological data is currently lacking, the well-established importance of the phenylpyridine core and the modulating effects of methoxy substituents in medicinal chemistry provide a strong rationale for its investigation.
The synthetic route outlined in this guide, utilizing a robust Suzuki-Miyaura coupling, provides a clear and efficient pathway for accessing this scaffold and its derivatives. This will enable the synthesis of focused libraries for biological screening.
Future research should focus on:
-
Synthesis and Biological Screening: Preparation of a diverse library of this compound derivatives with varying substituents on the phenyl ring to probe structure-activity relationships.
-
Target Identification: Elucidation of the specific biological targets of any active compounds identified through screening.
-
Pharmacokinetic Profiling: Evaluation of the metabolic stability and other ADME properties of promising derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Bromo-5-methoxypyridine 97 50720-12-2 [sigmaaldrich.com]
A Strategic Framework for the Discovery and Validation of Novel Biological Targets for 3-Methoxy-5-phenylpyridine
This guide provides a comprehensive, multi-faceted strategy for the identification and validation of novel biological targets for 3-Methoxy-5-phenylpyridine, a novel chemical entity with undetermined pharmacological action. As the initial step in any target-based drug discovery program is the unequivocal identification of the molecular target, this document outlines a rigorous, logical, and self-validating workflow.[1] We will proceed from broad, hypothesis-generating computational methods to direct biochemical identification and culminate in robust biophysical and cellular validation assays. This framework is designed for researchers, scientists, and drug development professionals to navigate the complexities of target deconvolution.
Phase 1: Hypothesis Generation through Computational Target Prediction
Rationale & Expertise: Before committing to resource-intensive wet-lab experiments, it is judicious to leverage computational approaches to generate a tractable list of potential protein targets.[2] These in silico methods utilize the chemical structure of this compound to predict its interactions with known protein structures, providing a foundational hypothesis for subsequent experimental validation.[3][4] This initial step significantly narrows the search space and focuses resources on the most probable candidates.
The overall strategy for target discovery is an integrated, multi-phase process.
Caption: Integrated workflow for novel biological target discovery.
Methodologies for Computational Target Prediction
-
Reverse Molecular Docking: This technique involves docking this compound against a large library of 3D protein structures (e.g., the Protein Data Bank) to identify proteins with favorable binding energies.[3]
-
Pharmacophore Modeling & Screening: This method identifies the essential 3D arrangement of chemical features of the compound responsible for its biological activity and uses this "pharmacophore" to search databases for proteins that are known to bind ligands with similar features.[5]
-
Network Pharmacology: This approach analyzes molecular interaction networks to identify key nodes or modules associated with disease, potentially uncovering relationships between our compound and disease pathways.[3][5]
Phase 2: Unbiased Experimental Target Identification
Rationale & Expertise: While computational methods provide hypotheses, direct experimental evidence is required to identify binding partners from a complex biological system. Affinity-based chemoproteomics is the gold standard for this purpose.[6] It is an unbiased approach that physically isolates binding proteins from a cell lysate, offering a direct route to target identification.[7][8]
The affinity chromatography workflow is a direct method to "fish" for target proteins.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Covalently immobilize this compound onto a solid support (e.g., agarose beads) via a chemically inert linker. The linker position must be carefully chosen to minimize interference with potential protein binding sites.[9]
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.[10]
-
Washing: Perform a series of stringent wash steps with appropriate buffers to remove proteins that are non-specifically bound to the beads. This step is critical for reducing background noise.[6]
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing pH, increasing salt concentration, or, ideally, by competitive elution with an excess of free this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Phase 3: Validation of Target Engagement in a Cellular Milieu
Rationale & Expertise: A protein identified through an affinity-based method is a "hit," not a validated target. It is imperative to confirm that the compound engages this target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in live cells or tissues.[11][12] The principle is that ligand binding increases the thermal stability of the target protein.[13]
The CETSA workflow confirms direct binding in a cellular environment.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either a vehicle control or this compound at a desired concentration and incubate to allow for target binding.[14]
-
Heating: Heat the treated cell suspensions in parallel to a range of different temperatures for a fixed duration (e.g., 3 minutes).[15]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured, aggregated protein) by centrifugation.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using a quantitative protein detection method, such as Western blotting or ELISA.
-
Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift of the curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, target engagement.[11]
Hypothetical CETSA Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 45 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 92% |
| 60 (Tagg Vehicle) | 50% | 85% |
| 65 | 25% | 70% |
| 70 (Tagg Compound) | 10% | 50% |
| 75 | 5% | 20% |
This table illustrates a hypothetical 10°C thermal shift (ΔTagg), providing strong evidence of target engagement.
Functional Validation via RNA Interference (RNAi)
-
siRNA Transfection: Transfect cells with small interfering RNAs (siRNAs) specific to the target protein to knock down its expression.[19]
-
Phenotypic Assay: After confirming target knockdown (e.g., via qPCR or Western Blot), assess the cellular phenotype of interest (e.g., cell viability, signaling pathway activation) in the presence and absence of this compound.
-
Analysis: A concordance between the effect of target knockdown and the effect of the compound provides strong functional validation of the target.[20]
Phase 4: Biophysical Characterization of the Compound-Target Interaction
Rationale & Expertise: Once a target is validated in a cellular context, it is crucial to quantitatively characterize the binding interaction. Surface Plasmon Resonance (SPR) is a label-free, real-time technology that provides precise data on binding affinity (KD) and kinetics (kon and koff rates).[21][22] This data is invaluable for structure-activity relationship (SAR) studies and lead optimization.
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of an SPR sensor chip.[23]
-
Binding Analysis: Flow solutions of this compound at various concentrations across the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.[24]
-
Kinetic Analysis: The association rate (kon) is determined from the initial binding phase, and the dissociation rate (koff) is determined from the washout phase. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Hypothetical SPR Data
| Compound | Target Protein | kon (M-1s-1) | koff (s-1) | KD (nM) |
| This compound | Target X | 1.5 x 105 | 3.0 x 10-4 | 2.0 |
This table shows hypothetical data indicating a high-affinity interaction between the compound and its validated target.
Conclusion
The identification of a novel biological target is a cornerstone of modern drug discovery. The integrated workflow presented in this guide provides a robust and scientifically rigorous pathway for the deconvolution of the molecular target(s) of this compound. By systematically progressing from computational prediction to unbiased experimental identification, and finally to stringent cellular and biophysical validation, researchers can build a compelling, evidence-based case for a specific mechanism of action. This foundational knowledge is critical for advancing a novel chemical entity into a successful drug development program.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. drughunter.com [drughunter.com]
- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. siRNA-mediated antitumorigenesis for drug target validation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selection and validation of optimal siRNA target sites for RNAi-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lifesensors.com [lifesensors.com]
- 22. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 23. criver.com [criver.com]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxy-5-phenylpyridine via Suzuki Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyridines and the Power of Suzuki Coupling
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The specific compound, 3-methoxy-5-phenylpyridine, represents a valuable biaryl structure, a motif frequently associated with biological activity. The efficient and selective synthesis of such compounds is therefore a critical endeavor in modern organic chemistry.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, celebrated for its versatility, functional group tolerance, and generally high yields.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[1] Its advantages include the use of commercially available and relatively non-toxic boronic acids, and the ability to be performed under a variety of conditions, including aqueous media.[1] This application note provides a detailed, field-proven guide to the synthesis of this compound using this powerful methodology.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in its well-understood catalytic cycle, which involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 3-bromo-5-methoxypyridine) to a Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: In this step, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The exact mechanism of transmetalation is still a subject of research, but it is a critical step in forming the di-organopalladium(II) intermediate.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond in the product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The choice of ligands, typically phosphines, plays a crucial role in modulating the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps.[3][4]
Visualizing the Catalytic Cycle
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of this compound
This protocol provides a robust method for the synthesis of this compound, adapted from established procedures for analogous pyridine couplings.[5][6]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | 188 mg | 1.0 | 1.0 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-5-methoxypyridine (188 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (35 mg, 0.03 mmol). Subsequently, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of degassed solvents is essential to minimize dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.[5][6]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Expected Results and Characterization
The successful synthesis should yield this compound as a solid or oil. The expected yield, based on similar reactions, is typically in the range of 75-90%.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the methoxy group and the aromatic protons on both the pyridine and phenyl rings. The methoxy protons should appear as a singlet around δ 3.9 ppm. The pyridine protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), and the phenyl protons will also be observed in the aromatic region (δ 7.2-7.6 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show signals for the methoxy carbon (around δ 55 ppm) and the aromatic carbons of both rings in the range of δ 110-160 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (185.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching (around 3000-3100 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹).
Safety and Handling
-
3-Bromo-5-methoxypyridine: Harmful if swallowed and causes serious eye damage.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenylboronic Acid: Handle with care, as boronic acids can be irritants.
-
Palladium Catalysts: Palladium catalysts are flammable and should be handled in an inert atmosphere.[10] Avoid inhalation of dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Work in a well-ventilated fume hood.
-
Potassium Carbonate: An irritant. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note is designed to be a robust starting point for researchers. Optimization of reaction conditions, such as the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the highest possible yields for specific applications. The versatility of the Suzuki coupling makes it an indispensable tool in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Methoxy-5-phenylpyridine
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of the 3-Methoxy-5-phenylpyridine Scaffold
The this compound motif is a privileged heterocyclic scaffold that serves as a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its presence in pharmaceutical candidates, agrochemicals, and organic electronics underscores the critical need for efficient and robust synthetic methodologies. The strategic placement of the methoxy and phenyl groups on the pyridine ring imparts unique electronic and steric properties, influencing molecular interactions and physicochemical characteristics. This guide provides a comprehensive overview of the palladium-catalyzed synthesis of this compound, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss key parameters for successful execution and optimization.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is often the method of choice due to its high functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generally mild reaction conditions required.[1][2]
The reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. For the synthesis of this compound, the most common approach involves the reaction of a 3-halo-5-methoxypyridine (typically 3-bromo-5-methoxypyridine) with phenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-methoxypyridine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the organoboron species (in this case, the phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol describes a general and robust method for the synthesis of this compound from 3-bromo-5-methoxypyridine and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-5-methoxypyridine | ≥97% | Commercially Available |
| Phenylboronic Acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Degassed, Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| Argon or Nitrogen Gas | High Purity | Commercially Available |
Reaction Setup and Procedure
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: To the flask, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[4]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[3][5]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons for both the pyridine and phenyl rings, and a singlet for the methoxy group protons.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would correspond to the carbons of the pyridine and phenyl rings, as well as the methoxy carbon.
-
Mass Spectrometry (ESI): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₁₂H₁₁NO, MW: 185.22 g/mol ).[1]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling to avoid deactivation. |
| Insufficiently inert atmosphere | Ensure the reaction setup is properly sealed and purged with inert gas. Use degassed solvents. | |
| Poor quality reagents | Use high-purity starting materials and anhydrous solvents. | |
| Formation of Byproducts | Homocoupling of phenylboronic acid | Use a slight excess of the boronic acid (1.1-1.2 eq.). Ensure efficient stirring. |
| Protodeborylation | Use a non-aqueous base or minimize the amount of water in the reaction. | |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[5] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile route for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access this valuable scaffold for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point for the synthesis and can be further optimized to meet specific research needs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-2-phenylpyridine | C12H11NO | CID 20781710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Methoxy-5-phenylpyridine for Biological Assays
Introduction: The 3-Methoxy-5-phenylpyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When coupled with a phenyl group, the resulting phenylpyridine scaffold offers a versatile platform for developing novel therapeutics, with derivatives showing promise in areas such as oncology and infectious diseases.[2] The specific isomer, this compound, presents a unique combination of electronic and steric properties. The methoxy group, an electron-donating substituent, and the phenyl ring collectively influence the reactivity of the pyridine core, offering multiple avenues for chemical modification. This guide provides a comprehensive framework for the strategic derivatization of this compound and outlines detailed protocols for the biological evaluation of the resulting analogues. Our focus is on providing not just procedural steps, but the underlying chemical rationale to empower researchers in their drug discovery endeavors.
Part 1: Strategic Derivatization of the this compound Core
The derivatization of this compound can be systematically approached by considering three primary sites of modification: the pyridine nitrogen, the methoxy group, and the phenyl and pyridine rings. Each site offers a unique opportunity to modulate the physicochemical and pharmacological properties of the molecule.
Derivatization at the Pyridine Nitrogen: N-Alkylation and N-Oxide Formation
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, amenable to alkylation and oxidation.
N-alkylation introduces a positive charge to the pyridine ring, which can enhance water solubility and facilitate novel interactions with biological targets. This strategy is particularly effective for creating quaternary pyridinium salts.
Protocol 1: N-Alkylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1-1.5 equivalents). For less reactive halides, a catalyst such as sodium iodide or tetrabutylammonium iodide can be added.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The choice of an aprotic solvent prevents it from competing with the pyridine nitrogen as a nucleophile. The use of excess alkyl halide drives the reaction to completion. The addition of an iodide catalyst can facilitate the reaction with less reactive alkyl chlorides or bromides through an in situ Finkelstein reaction.
Oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.[3] The N-oxide can also be a handle for further functionalization.[4][5]
Protocol 2: Synthesis of this compound N-oxide
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Oxidant Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents), portion-wise at 0 °C.[6]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium sulfite). Extract the product with an organic solvent like DCM. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expert Insight: The N-oxide can then be used to introduce substituents at the C2 and C6 positions of the pyridine ring, which are activated towards nucleophilic attack.
Modification of the Methoxy Group: O-Demethylation
Cleavage of the methyl-ether bond to reveal a hydroxyl group provides a valuable site for introducing a wide range of functionalities through esterification, etherification, or other reactions. This hydroxyl group can also serve as a key hydrogen bond donor in interactions with biological targets.
Protocol 3: O-Demethylation using Boron Tribromide (BBr₃)
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Reagent Addition: Cool the solution to -78 °C and add a solution of BBr₃ (1.1-3 equivalents) in DCM dropwise.[7][8]
-
Reaction Conditions: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting phenol by column chromatography.
Trustworthiness Note: BBr₃ is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood. The reaction should be performed under strictly anhydrous conditions.[9]
Functionalization of the Aromatic Rings
Both the pyridine and phenyl rings can be functionalized to explore structure-activity relationships (SAR). The existing substituents will direct the position of new groups.
The phenyl group can undergo electrophilic aromatic substitution, such as nitration or halogenation. The pyridine ring is generally deactivating towards electrophilic attack on the phenyl ring, but the reaction is still feasible under appropriate conditions. The directing effect of the pyridine ring will favor substitution at the meta and para positions of the phenyl ring.
To achieve more controlled and diverse substitutions, a halo-substituted precursor of this compound is highly valuable. For instance, starting with 3-methoxy-5-bromopyridine, the phenyl group can be introduced via a Suzuki-Miyaura coupling. Subsequently, the same strategy can be applied to a halogenated version of this compound to introduce further aryl or alkyl groups.
Protocol 4: Suzuki-Miyaura Coupling on a Halogenated this compound Precursor
-
Inert Atmosphere: Set up the reaction under an inert atmosphere.
-
Reagent Mixture: To a reaction vessel, add the halo-substituted this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Workflow for Derivatization Strategies:
Caption: Derivatization pathways for this compound.
Part 2: Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, their biological activity must be assessed. The choice of assays will depend on the therapeutic area of interest. Given the prevalence of pyridine-containing compounds as anticancer, antimicrobial, and kinase-inhibiting agents, we provide protocols for these key areas.[11]
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol 5: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 15.2 |
| Derivative 2 | A549 | 22.8 |
| Doxorubicin | MCF-7 | 0.8 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
Protocol 6: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Workflow for Biological Assays:
Caption: Workflow for the biological evaluation of synthesized derivatives.
Kinase Inhibitory Activity: In Vitro Kinase Assay
Many pyridine-based compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.[11] A variety of commercial kits are available for assessing kinase inhibition. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Protocol 7: ADP-Glo™ Kinase Assay (Promega)
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, the substrate, and the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the specific kinase (usually 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The synthetic strategies and biological evaluation protocols detailed in these application notes provide a robust framework for researchers to systematically explore the chemical space around this core structure. By understanding the rationale behind the experimental choices and adhering to validated protocols, scientists can efficiently generate and screen libraries of derivatives, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Application Notes & Protocol: Gram-Scale Synthesis of 3-Methoxy-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, field-proven protocol for the gram-scale synthesis of 3-Methoxy-5-phenylpyridine, a valuable substituted pyridine motif in medicinal chemistry and materials science.[1][2][3] The synthetic approach is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its high functional group tolerance and efficiency in forming carbon-carbon bonds.[4][5][6]
Our focus extends beyond a mere recitation of steps. As a self-validating system, this protocol integrates the causality behind experimental choices, insights into reaction optimization, and critical safety considerations essential for scaling up chemical syntheses.
Principle and Strategy: The Suzuki-Miyaura Advantage
The synthesis of this compound is achieved by coupling 3-Bromo-5-methoxypyridine with phenylboronic acid. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its reliability and scalability.[4] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[7]
The general reaction scheme is as follows:
Why this approach?
-
High Yield & Purity: The Suzuki-Miyaura coupling is known for producing high yields of the desired biaryl product with minimal side reactions, simplifying purification.[4]
-
Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry.[8]
-
Commercial Availability: Both starting materials, 3-Bromo-5-methoxypyridine and phenylboronic acid, are commercially available, facilitating straightforward implementation.
The Catalytic Cycle Explained
The efficiency of this synthesis hinges on a well-understood catalytic cycle. Understanding these steps is critical for troubleshooting and optimization.
References
- 1. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-Methoxy-5-phenylpyridine in Transition Metal Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 3-Methoxy-5-phenylpyridine in Catalysis
In the landscape of transition metal catalysis, the design and selection of ligands are of paramount importance, dictating the reactivity, selectivity, and efficiency of a catalytic system. Phenylpyridine derivatives have emerged as a versatile class of ligands, offering a unique combination of steric and electronic properties. This guide focuses on this compound, a ligand with significant potential in various catalytic transformations.
The structure of this compound is notable for two key features: the pyridine nitrogen, which serves as a primary coordination site for transition metals, and the methoxy group at the 3-position. This electron-donating group can subtly modulate the electronic properties of the pyridine ring, influencing the stability and reactivity of the resulting metal complex.[1] The phenyl group at the 5-position provides steric bulk, which can play a crucial role in promoting reductive elimination and stabilizing the active catalytic species. This guide provides detailed protocols for the synthesis of this compound and its application as a ligand in a representative palladium-catalyzed cross-coupling reaction, offering insights for researchers in drug development and process chemistry.
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance.[2] The following protocol details the synthesis from commercially available 3-bromo-5-methoxypyridine and phenylboronic acid.
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-5-methoxypyridine, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This section provides a representative protocol for the use of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pyridine-based ligands are well-established in this field, and the electronic and steric properties of this compound make it a suitable candidate for facilitating such transformations.[3][4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
Prospecting 3-Methoxy-5-phenylpyridine for Advanced Materials: A Guide for Researchers
For distribution to: Researchers, materials scientists, and professionals in drug development.
Introduction: Unveiling the Potential of a Niche Phenylpyridine Isomer
The phenylpyridine scaffold is a cornerstone in modern materials science, particularly in the realm of organic electronics. Its derivatives are integral to the development of highly efficient Organic Light-Emitting Diodes (OLEDs) through the formation of phosphorescent iridium(III) complexes.[1][2][3][4] This guide focuses on a lesser-explored isomer, 3-Methoxy-5-phenylpyridine , and aims to provide a comprehensive technical overview of its potential applications, grounded in the established chemistry of its parent structures. While direct experimental data for this specific molecule is sparse, this document will extrapolate from well-understood principles and related compounds to provide a robust framework for its synthesis, characterization, and application.
The strategic placement of a methoxy group at the 3-position and a phenyl group at the 5-position of the pyridine ring is anticipated to bestow unique electronic and steric properties. The methoxy group, a strong electron-donating moiety, can be expected to influence the HOMO-LUMO energy levels of resulting metal complexes, potentially leading to shifts in emission color and improvements in charge transport.[5][6] This guide will serve as a foundational resource for researchers looking to explore the untapped potential of this compound in novel materials.
Physicochemical and Spectroscopic Profile (Predicted)
While experimental data for this compound is not extensively published, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Range | Justification |
| Molecular Formula | C₁₂H₁₁NO | Based on chemical structure. |
| Molecular Weight | ~185.22 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for phenylpyridine derivatives. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, THF) | Expected for a moderately polar organic molecule. |
| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range; Methoxy protons around 3.9 ppm | Inferred from standard chemical shift values for phenylpyridines. |
| ¹³C NMR | Aromatic carbons in the 110-160 ppm range; Methoxy carbon around 55 ppm | Inferred from standard chemical shift values. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 185 | Based on the molecular weight. |
Synthetic Protocol: A Pathway to this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used method offers high yields and excellent functional group tolerance.[7][8][9][10] The proposed synthetic route involves the coupling of a readily available brominated pyridine precursor with phenylboronic acid.
Part 1: Synthesis of the Precursor, 3-Bromo-5-methoxypyridine
The starting material, 3-bromo-5-methoxypyridine, can be synthesized from 3,5-dibromopyridine.[11][12][13][14]
Reaction Scheme:
References
- 1. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ursi.org [ursi.org]
- 3. Phosphorescent Iridium (III) Complexes for Organic Light Emitting Diodes [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of phenyl pyrimidine and of the different donor moieties as emitters for OLEDs [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 13. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Methoxy-5-phenylpyridine as a Versatile Scaffold for the Synthesis of Novel Heterocycles
Introduction: Unlocking the Potential of a Privileged Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone, embedded in a multitude of bioactive compounds and functional materials. The strategic functionalization of this heterocycle is paramount for modulating physicochemical properties and biological activity. 3-Methoxy-5-phenylpyridine, a readily accessible substituted pyridine, presents a unique and underexplored scaffold for the synthesis of novel, complex heterocyclic systems. The interplay of the electron-donating methoxy group and the sterically demanding phenyl substituent offers distinct reactivity patterns that can be harnessed for selective chemical transformations.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic rationale behind key transformations, offering field-proven insights to empower researchers in the design and execution of innovative synthetic strategies. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Strategic Functionalization: Navigating the Reactivity Landscape
The reactivity of this compound is primarily dictated by the electronic nature of the pyridine ring, influenced by the methoxy and phenyl groups. The nitrogen atom's lone pair and the electron-donating methoxy group direct electrophilic attack towards the 2-, 4-, and 6-positions. Conversely, these positions are activated for metallation and subsequent functionalization.
PART 1: Synthesis of Phenyl-Substituted Thieno[2,3-b]pyridines
The thienopyridine core is a prominent feature in a number of pharmacologically active agents. The following section outlines a robust, multi-step protocol for the synthesis of a novel phenyl-substituted thieno[2,3-b]pyridine, leveraging the unique reactivity of this compound.
Workflow Overview
Caption: Synthetic workflow for phenyl-substituted thienopyridines.
Step 1: Directed ortho-Lithiation and Thiolation
The initial and critical step involves the regioselective introduction of a sulfur functionality at the C-2 position of the pyridine ring. This is achieved through a directed ortho-metallation (DoM) strategy, where the methoxy group directs the lithiation to the adjacent position.
Causality: The choice of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA chelates the lithium ion, increasing the basicity of the organolithium reagent and promoting the deprotonation at the sterically accessible C-2 position, ortho to the directing methoxy group. Subsequent quenching with elemental sulfur (S8) introduces the thiol functionality.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL) and this compound (10.0 g, 54.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add TMEDA (9.7 mL, 64.8 mmol) to the solution. Then, add n-BuLi (2.5 M in hexanes, 23.8 mL, 59.4 mmol) dropwise over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting orange solution at -78 °C for 2 hours.
-
Sulfur Trapping: In a separate flask, suspend elemental sulfur (2.0 g, 62.4 mmol) in anhydrous THF (50 mL). Add this suspension to the lithiated pyridine solution via cannula over 20 minutes. The reaction mixture will turn dark brown.
-
Quench and Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired thiol.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound-2-thiol | 217.29 | 75-85 | Pale yellow solid |
Step 2: S-Alkylation and Intramolecular Cyclization
The newly installed thiol group serves as a handle for the construction of the thiophene ring. S-alkylation with a suitable halo-dicarbonyl compound, followed by a base-mediated intramolecular cyclization, will yield the target thienopyridine.
Causality: The choice of an α-halo ketone or ester is critical for the subsequent cyclization. The base (e.g., sodium ethoxide) deprotonates the active methylene group of the alkylated intermediate, which then undergoes an intramolecular nucleophilic attack on the pyridine ring, leading to the fused heterocyclic system.
-
S-Alkylation: To a solution of this compound-2-thiol (5.0 g, 23.0 mmol) in ethanol (100 mL), add sodium ethoxide (1.7 g, 25.3 mmol). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-chloroacetoacetate (3.5 mL, 25.3 mmol) dropwise and heat the reaction mixture to reflux for 4 hours.
-
Cyclization and Workup: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to afford the pure ethyl 2-methyl-6-methoxy-4-phenylthieno[2,3-b]pyridine-5-carboxylate.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Ethyl 2-methyl-6-methoxy-4-phenylthieno[2,3-b]pyridine-5-carboxylate | 355.43 | 65-75 | White crystalline solid |
PART 2: C-H Activation Strategies for Direct Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles.[1] this compound is an excellent candidate for such transformations, allowing for the direct introduction of functionalities that can be elaborated into fused heterocyclic systems.
Conceptual Workflow
Caption: C-H activation and cyclization for furopyridine synthesis.
Palladium-Catalyzed C-H Alkenylation and Oxidative Cyclization
This approach involves the direct palladium-catalyzed alkenylation at the C-4 position of the pyridine ring, followed by an oxidative cyclization to construct a furan ring.
Causality: The regioselectivity of the C-H activation is directed by the pyridine nitrogen. The use of a transient directing group or specific ligand combinations can favor functionalization at the C-4 position. The subsequent oxidative cyclization is typically promoted by an oxidant like copper(II) acetate, which facilitates the intramolecular attack of the oxygen atom onto the newly installed alkene.
Note: This is a representative protocol based on established C-H activation methodologies and would require optimization for this specific substrate.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 g, 5.4 mmol), palladium(II) acetate (61 mg, 0.27 mmol), norbornene (913 mg, 9.7 mmol), potassium carbonate (1.5 g, 10.8 mmol), and an acrylate ester (e.g., ethyl acrylate, 1.2 mL, 10.8 mmol) in 1,4-dioxane (20 mL).
-
C-H Alkenylation: Degas the mixture with argon for 15 minutes, then heat to 120 °C for 24 hours.
-
Workup and Intermediate Isolation: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to isolate the C-4 alkenylated intermediate.
-
Oxidative Cyclization: Dissolve the isolated intermediate in dimethylformamide (DMF, 20 mL) and add copper(II) acetate (1.1 g, 6.0 mmol). Heat the mixture to 100 °C under an air atmosphere for 12 hours.
-
Final Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the phenyl-substituted furopyridine.
| Reaction Stage | Key Reagents | Typical Yield Range (%) |
| C-H Alkenylation | Pd(OAc)₂, Norbornene, K₂CO₃ | 40-60 |
| Oxidative Cyclization | Cu(OAc)₂ | 50-70 |
Conclusion and Future Directions
This compound has been demonstrated as a highly valuable and versatile starting material for the synthesis of novel, complex heterocycles. The strategic application of directed ortho-metallation and modern C-H activation techniques opens avenues for the construction of diverse heterocyclic scaffolds, such as the thieno[2,3-b]pyridines and furopyridines detailed in this guide. The presented protocols, grounded in established mechanistic principles, provide a solid foundation for researchers to explore the full synthetic potential of this privileged pyridine derivative. Future work will focus on expanding the repertoire of accessible heterocycles through the exploration of alternative cyclization strategies and the functionalization of the phenyl ring.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-5-phenylpyridine
Welcome to the technical support center for the synthesis of 3-Methoxy-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive field experience. The goal is to help you navigate the common challenges and side reactions encountered during the synthesis of this important structural motif.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
The synthesis of this compound, a 3,5-disubstituted pyridine, is a critical process in the development of various biologically active compounds.[1][2][3] The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This involves reacting 3-bromo-5-methoxypyridine with phenylboronic acid in the presence of a palladium catalyst and a base. While effective, this method is susceptible to several side reactions that can impact yield and purity.
Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction for this compound consistently low?
Low yields in this Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst inefficiency or degradation of starting materials.
Potential Cause 1: Inefficient Catalytic Cycle
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] A bottleneck at any of these stages can significantly reduce your yield. The electron-deficient nature of the pyridine ring in 3-bromo-5-methoxypyridine can make the initial oxidative addition of the palladium catalyst to the C-Br bond a challenging step.[4][6]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich ligands are often necessary to promote both oxidative addition and the final reductive elimination step.[4][8] Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
Base Optimization: The base activates the boronic acid for transmetalation.[9] Strong bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.[5] If you observe decomposition of your starting material, a weaker base might be necessary, potentially requiring a higher reaction temperature.
-
Solvent Choice: The reaction is typically performed in a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.[5] Ensure your solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.
Potential Cause 2: Degradation of Phenylboronic Acid
Phenylboronic acid can undergo undesired side reactions, primarily protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing it with a C-H bond, which converts phenylboronic acid to benzene.[10] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[11][12]
-
Homocoupling: Phenylboronic acid can couple with itself to form biphenyl as a byproduct.[13][14][15] This is often catalyzed by the palladium species, especially in the presence of oxygen.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate both protodeboronation and homocoupling.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to minimize homocoupling.[5]
-
Use of Boronic Esters: Consider using phenylboronic acid pinacol ester instead of the free acid. Boronic esters are often more stable and less prone to protodeboronation and homocoupling.[12]
Question 2: My final product is contaminated with a significant amount of 3-methoxypyridine. What is the cause and how can I prevent it?
The presence of 3-methoxypyridine indicates a dehalogenation side reaction of your starting material, 3-bromo-5-methoxypyridine.
Underlying Cause: Hydrodehalogenation
In the catalytic cycle, after the oxidative addition of the palladium catalyst to 3-bromo-5-methoxypyridine, the resulting aryl-palladium intermediate can react with a hydride source in the reaction mixture. This leads to reductive elimination of 3-methoxypyridine instead of the desired cross-coupling product.[6] Sources of hydride can include solvent impurities (e.g., isopropanol in acetone) or the decomposition of other reagents.
Preventative Measures:
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize potential hydride sources.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions.
-
Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. If this is a persistent issue, screening alternative phosphine ligands may be beneficial.
Question 3: I am observing an impurity with the same mass as my product, but it has a different retention time in my LC-MS. What could it be?
This observation strongly suggests the formation of an isomer. In the context of this synthesis, the most likely isomeric byproduct is 3-hydroxy-5-phenylpyridine.
Root Cause: Methoxy Group Hydrolysis
The methoxy group on the pyridine ring can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[16][17] While the Suzuki coupling is typically run under basic conditions, localized areas of high base concentration or prolonged heating can lead to the cleavage of the methyl group, resulting in the formation of the corresponding phenol.
Mitigation Strategies:
-
Milder Base: If you suspect methoxy group hydrolysis, consider using a milder base, such as potassium bicarbonate (KHCO₃), although this may require longer reaction times or higher catalyst loading.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level to minimize this side reaction.
-
Purification: If the formation of the hydroxy byproduct is unavoidable, it can typically be separated from the desired methoxy product by column chromatography on silica gel. The difference in polarity between the methoxy and hydroxy groups usually allows for good separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine?
A typical catalyst loading for this type of reaction is between 1-5 mol% of the palladium precursor. It is generally recommended to start with a lower loading (e.g., 2 mol%) and increase it if the reaction is sluggish. Higher catalyst loadings can sometimes lead to an increase in side products.
Q2: How do I effectively remove the palladium catalyst from my final product?
Residual palladium can be a concern, especially in pharmaceutical applications. Several methods can be employed for its removal:
-
Silica Gel Chromatography: This is the most common method for lab-scale purification and is often effective at removing the majority of the palladium residues.[18]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.
-
Palladium Scavengers: Commercially available palladium scavengers (resins or silica-based) can be used for more complete removal.
Q3: Can I use 3-chloro-5-methoxypyridine instead of the bromo derivative?
While possible, using 3-chloro-5-methoxypyridine is generally more challenging. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more difficult.[6][7] This typically requires more specialized and often more expensive catalyst systems (e.g., those with highly active Buchwald-type ligands) and may necessitate higher reaction temperatures. For initial syntheses, 3-bromo-5-methoxypyridine is the recommended starting material.
Q4: What are the key safety precautions when running this reaction?
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and should be handled with care.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated area.
III. Visualizing the Process
Troubleshooting Workflow for Suzuki-Miyaura Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A troubleshooting decision tree for the Suzuki-Miyaura synthesis.
Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. Data Summary
Table 1: Common Side Reactions and Byproducts
| Side Reaction | Reactant(s) Involved | Byproduct(s) Formed | Common Cause(s) |
| Protodeboronation | Phenylboronic Acid | Benzene | Aqueous base, high temperature[10][11] |
| Homocoupling | Phenylboronic Acid | Biphenyl | Presence of oxygen, catalyst-driven[13][14] |
| Hydrodehalogenation | 3-Bromo-5-methoxypyridine | 3-Methoxypyridine | Hydride sources, prolonged heating[6] |
| Methoxy Hydrolysis | This compound | 3-Hydroxy-5-phenylpyridine | Strong base, high temperature[16][17] |
V. Experimental Protocol
General Protocol for the Suzuki-Miyaura Synthesis of this compound
This protocol is a general starting point and may require optimization for specific laboratory conditions and reagent batches.[5]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add 3-bromo-5-methoxypyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
VI. References
-
Protodeboronation - Wikipedia. Available from: --INVALID-LINK--
-
Ernst, Z. L., & Menashi, J. (1992). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society, 114(4), 1349–1353. Available from: --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Available from: --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications. Available from: --INVALID-LINK--
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(38), 13414–13424. Available from: --INVALID-LINK--
-
Darses, S., & Genet, J.-P. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2735–2746. Available from: --INVALID-LINK--
-
Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5785–5790. Available from: --INVALID-LINK--
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12925–12936. Available from: --INVALID-LINK--
-
Campbell, A. D., et al. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1065-1068. Available from: --INVALID-LINK--
-
ResearchGate. Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. Available from: --INVALID-LINK--
-
BenchChem. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0. Available from: --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia. Available from: --INVALID-LINK--
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: --INVALID-LINK--
-
Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403963. Available from: --INVALID-LINK--
-
ResearchGate. Homocoupling of various phenyl boronic acids. Available from: --INVALID-LINK--
-
Zendy. Homocoupling of Phenylboronic Acid using Atomically Dispersed Gold on Carbon Catalysts: Catalyst Evolution Before Reaction. Available from: --INVALID-LINK--
-
Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455–459. Available from: --INVALID-LINK--
-
Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403963. Available from: --INVALID-LINK--
-
Huters, A. D., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6624–6627. Available from: --INVALID-LINK--
-
ResearchGate. Homocoupling of Phenylboronic Acid using Atomically Dispersed Gold on Carbon Catalysts: Catalyst Evolution Before Reaction. Available from: --INVALID-LINK--
-
ResearchGate. Homocoupling of phenylboronic acid on Au catalysts. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: --INVALID-LINK--
-
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][5]pyridine-1,3-diones. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Available from: --INVALID-LINK--
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Homocoupling of Phenylboronic Acid using Atomically Dispersed Gold on Carbon Catalysts: Catalyst Evolution Before Reaction | Zendy [zendy.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-Methoxy-5-phenylpyridine
Welcome to the technical support center for the purification of 3-Methoxy-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this valuable heterocyclic compound, which is frequently synthesized via Suzuki-Miyaura cross-coupling. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound synthesized via Suzuki-Miyaura coupling?
A1: The impurity profile of a Suzuki-Miyaura reaction can be complex and is dependent on your specific reaction conditions.[1] However, several common byproducts are frequently observed:
-
Homocoupled Products: You may find biphenyl (from the self-coupling of phenylboronic acid) and potentially a bipyridine impurity from the homocoupling of your starting halopyridine.[1][2]
-
Starting Materials: Unreacted 3-halo-5-methoxypyridine and residual phenylboronic acid or its derivatives (like boroxines) are common.[2][3]
-
Protodeborylation/Dehalogenation Products: The reaction can sometimes lead to the formation of 3-methoxypyridine through the replacement of the boron or halogen group with a hydrogen atom.[1][2]
-
Palladium Catalyst Residues: Both homogeneous and heterogeneous palladium species can contaminate your product. These can be in the form of palladium(0) or palladium(II) complexes, or as palladium black.[1][4][5]
-
Ligand-Related Impurities: If you are using phosphine ligands (e.g., triphenylphosphine), you can expect to find the corresponding phosphine oxide as an impurity.
Q2: I have a solid crude product. Should I opt for recrystallization or chromatography?
A2: The choice between recrystallization and chromatography depends on the impurity profile and the quantity of your material.
-
Recrystallization is an excellent and scalable method for removing small amounts of impurities, especially if your crude product is already of reasonable purity. It is often the most cost-effective method for large-scale purification. The key is to find a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Flash Column Chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar polarities to the product.[6] It offers finer control over separation but can be less scalable and more solvent-intensive than recrystallization.[7]
Q3: My this compound is basic. Can I use this property to my advantage during purification?
A3: Absolutely. The basic nitrogen atom in the pyridine ring is a key handle for purification.
-
Acid-Base Extraction: You can perform a liquid-liquid extraction to separate your basic product from non-basic impurities.[8] By dissolving your crude mixture in an organic solvent and extracting with an acidic aqueous solution (e.g., 1M HCl), the protonated this compound will move to the aqueous phase. Neutral impurities like biphenyl will remain in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.[8]
-
Chromatography with Additives: When performing silica gel chromatography, peak tailing can be an issue due to the interaction of the basic pyridine with acidic silanol groups on the silica surface.[9] Adding a small amount of a basic modifier like triethylamine (TEA) to your eluent can significantly improve peak shape and resolution by competing for these active sites.[9]
Troubleshooting Guides
Issue 1: High Levels of Palladium Contamination in the Final Product
Residual palladium is a common issue in cross-coupling reactions and is often a critical impurity to remove, especially in pharmaceutical applications.[10]
The nitrogen atom in the pyridine ring can form stable complexes with palladium, making it difficult to remove by simple filtration.[10]
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite | A simple first-pass method to remove insoluble palladium species like palladium black.[4][5] | Quick, easy, and inexpensive. | Only effective for heterogeneous or precipitated palladium. Will not remove soluble palladium complexes.[4][10] |
| Activated Carbon Treatment | The crude product is dissolved in a suitable solvent, and activated carbon is added to adsorb the palladium.[10][11] | Cost-effective and can be very efficient.[10] | Can be non-specific and may lead to loss of the desired product through adsorption.[10] |
| Scavenger Resins | These are solid supports (e.g., silica or polystyrene) with functional groups that have a high affinity for palladium, such as thiols or amines.[10][12] The resin is stirred with the product solution and then filtered off. | Highly selective for palladium, leading to minimal product loss.[10][12] | Can be more expensive than other methods. |
-
Dissolve the Crude Product: Dissolve your crude this compound in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Add the Scavenger Resin: Add a thiol-functionalized silica gel scavenger (typically 2-5 equivalents relative to the theoretical palladium content) to the solution.
-
Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined experimentally.[10]
-
Filter the Resin: Filter the mixture through a pad of Celite to remove the scavenger resin.[10]
-
Wash and Concentrate: Wash the filter cake with fresh solvent to ensure complete recovery of your product. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[10]
-
Analysis: Analyze the product for residual palladium content, for example, by ICP-MS.
Issue 2: Co-elution of this compound with Biphenyl Homocoupling Product during Column Chromatography
This compound and the non-polar biphenyl impurity can sometimes have very similar retention factors (Rf) in standard solvent systems like hexane/ethyl acetate, making baseline separation challenging.[7]
Caption: Decision workflow for resolving co-elution issues.
-
Select an Initial Solvent System: Start with a solvent system where the Rf of your product is around 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Add a Modifier: To improve the peak shape of the basic this compound and potentially alter its retention relative to biphenyl, add 0.5-1% triethylamine (TEA) to your chosen eluent system.[9]
-
Prepare the Column: Pack a silica gel column with the modified eluent. The amount of silica should be 50-100 times the weight of your crude material.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the column.
-
Elute the Column: Run the column, collecting fractions and monitoring by TLC. The non-polar biphenyl should elute before the more polar this compound.
-
Combine and Concentrate: Combine the pure fractions of your product and remove the solvent under reduced pressure.
Issue 3: Low Product Recovery After Purification
Low recovery can be due to several factors, including product adsorption onto the purification medium, product volatility, or incomplete extraction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 12. spinchem.com [spinchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 3-Methoxy-5-phenylpyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-5-phenylpyridine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your specific context.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of an aryl halide (e.g., 3-bromo-5-methoxypyridine) with phenylboronic acid.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration and can stem from several sources. A systematic approach is key to diagnosing the issue.
Primary Causes & Solutions:
-
Inefficient Catalyst Activity: The choice of palladium source and ligand is critical, especially for heteroaromatic substrates like pyridines. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Recommendation: Employ a pre-catalyst or an in-situ generated catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the crucial oxidative addition step and can sterically hinder catalyst deactivation.[4] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3][5]
-
-
Side Reactions: Several side reactions can compete with your desired cross-coupling, consuming starting materials and reducing your yield.[1]
-
Protodeboronation: This is the loss of the boronic acid group, replaced by a hydrogen atom, often facilitated by water and certain bases.[1][4][6] Consider using anhydrous solvents or switching to a more stable boronic ester, such as a pinacol ester.[1][7]
-
Homocoupling: The self-coupling of phenylboronic acid to form biphenyl is a common byproduct, often promoted by the presence of oxygen.[1][6] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Dehalogenation: Your starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[1][6][7] Optimizing the ligand and reaction temperature can help minimize this.[4]
-
-
Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][8][9] Its effectiveness is highly dependent on the solvent and substrates.
-
Recommendation: For this type of coupling, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results than organic bases.[9] A screening of different bases is highly recommended.
-
Q2: I'm observing multiple spots on my TLC, and purification is difficult. How can I improve the reaction's selectivity?
Poor selectivity often points to the formation of byproducts as discussed above. Here’s a more focused approach to tackling this:
-
Optimize the Aryl Halide to Boronic Acid Ratio: While a 1:1 stoichiometry is theoretical, in practice, a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion and compensate for any homocoupling or protodeboronation.[10]
-
Ligand Selection: The ligand's steric and electronic properties directly influence the reaction's outcome.[11][12][13] For heteroaromatic substrates, ligands that accelerate the desired catalytic cycle while suppressing side reactions are essential. Buchwald's biaryl phosphine ligands are a good starting point.[14]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired coupling.[4][15]
Q3: My reaction starts but then stalls before completion. What could be causing this catalyst deactivation?
Catalyst deactivation is a significant issue, particularly in cross-coupling reactions involving heteroaromatics.[1][16]
Potential Causes & Preventative Measures:
-
Pyridine Coordination: As mentioned, the nitrogen in the 3-methoxy-5-bromopyridine can act as a ligand, poisoning the palladium catalyst.[1] Using bulky ligands can mitigate this by sterically shielding the palladium center.
-
Formation of Palladium Black: The precipitation of palladium(0) from the solution as palladium black indicates catalyst agglomeration and deactivation.[6] This can be caused by impurities, incorrect ligand-to-metal ratio, or overly high temperatures.
-
Solution: Ensure high-purity reagents and solvents. Maintain a proper ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands). Sometimes, a lower reaction temperature can prevent this.
-
-
Product Inhibition: In some cases, the product itself can bind to the catalyst and inhibit its activity.[16] This can sometimes be overcome by using a higher catalyst loading, though this is not ideal for process chemistry.
Below is a troubleshooting workflow to guide your optimization process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. morressier.com [morressier.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 16. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
Preventing byproduct formation in 3-Methoxy-5-phenylpyridine reactions
Welcome to the technical support center for the synthesis of 3-Methoxy-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, particularly the formation of unwanted byproducts.
I. Understanding the Synthesis and Common Pitfalls
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples 3-bromo-5-methoxypyridine with phenylboronic acid. While effective, this method is often plagued by the formation of two major byproducts: the homocoupling of phenylboronic acid to form biphenyl, and the dehalogenation of the starting material, 3-bromo-5-methoxypyridine, to yield 3-methoxypyridine.
A less common but viable alternative is the Negishi coupling, which utilizes an organozinc reagent instead of a boronic acid. This method can be advantageous under certain conditions, particularly when avoiding base-sensitive functional groups.
This guide will primarily focus on the Suzuki-Miyaura pathway, with a dedicated section on the Negishi coupling as a strategic alternative.
II. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
This section addresses common issues encountered during the Suzuki-Miyaura synthesis of this compound.
FAQ 1: My reaction is producing a significant amount of biphenyl. What is causing this and how can I prevent it?
Cause: The formation of biphenyl is a result of the homocoupling of phenylboronic acid. This side reaction is primarily promoted by the presence of molecular oxygen and Pd(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the unwanted dimerization of the boronic acid.
Solutions:
-
Rigorous Deoxygenation: This is the most critical factor. Ensure all solvents are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. It is also crucial to maintain a strictly inert atmosphere throughout the reaction by using Schlenk techniques.
-
Choice of Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it does not require an in-situ reduction step that can sometimes favor homocoupling. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions efficiently reduce it to the active Pd(0) state.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more significantly than the desired cross-coupling. However, this may also lead to longer reaction times or incomplete conversion.
FAQ 2: I am observing a significant amount of 3-methoxypyridine in my crude product. What is causing this dehalogenation?
Cause: Dehalogenation is the premature reduction of the C-Br bond in 3-bromo-5-methoxypyridine, replacing the bromine with a hydrogen atom. This side reaction is typically caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. These hydride species can be generated from various sources within the reaction mixture.
Solutions:
-
Choice of Base: Strong alkoxide bases, especially in the presence of trace amounts of water or alcohols, can be a source of hydrides. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.
-
Solvent Selection: Avoid using protic solvents like alcohols, which can directly act as hydride donors. Anhydrous, aprotic solvents such as 1,4-dioxane or toluene are preferred.
-
Purity of Reagents: Ensure that the phenylboronic acid is of high purity and free from residual borane species (B-H), which can also lead to the formation of Pd-H.
-
Ligand Effects: As with homocoupling, the use of bulky, electron-rich ligands can promote the desired reductive elimination step, minimizing the lifetime of intermediates that could lead to dehalogenation.
FAQ 3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve it?
Cause: Low yields can be attributed to several factors, including inefficient catalytic activity, poor quality of reagents, or suboptimal reaction conditions. For electron-deficient substrates like 3-bromo-5-methoxypyridine, the choice of the catalytic system is particularly crucial.
Solutions:
-
Catalyst and Ligand System: For this specific transformation, a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often more effective than older catalysts like Pd(PPh₃)₄.
-
Base Strength and Solubility: The base plays a critical role in the transmetalation step. Ensure the chosen base is strong enough and has sufficient solubility in the reaction medium. K₃PO₄ is often a good choice for this type of coupling.
-
Water Content in Solvent Mixture: For Suzuki-Miyaura reactions, a small amount of water in the solvent system (e.g., dioxane/water 4:1) is often necessary to facilitate the transmetalation step. Ensure your solvent system is appropriately hydrated, but not excessively so, as this can promote dehalogenation.
-
Reaction Temperature: While lower temperatures can reduce byproduct formation, insufficient heat can lead to low conversion. An optimal temperature, typically between 80-110 °C for this type of coupling, should be empirically determined.
III. Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent batches.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize both homocoupling and dehalogenation byproducts.
Materials:
-
3-Bromo-5-methoxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-methoxypyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed 1,4-dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the Schlenk flask via syringe.
-
Add the prepared catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Negishi Coupling as an Alternative
This protocol is useful when base-sensitive functional groups are present or if issues with the boronic acid reagent persist.
Materials:
-
3-Bromo-5-methoxypyridine
-
Phenylzinc chloride solution (or prepared in situ from bromobenzene and activated zinc)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 eq.) and Pd(PPh₃)₄ (3-5 mol%).
-
Add anhydrous THF via syringe.
-
Slowly add the phenylzinc chloride solution (1.2 eq.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
IV. Data Presentation: Comparative Analysis
The following table summarizes typical yields and byproduct profiles for the synthesis of this compound under different catalytic conditions, based on analogous reactions reported in the literature.[1][2]
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75-92 | A standard but potentially less efficient system for this substrate. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Moderate to Good | A robust catalyst for electron-deficient bromopyridines. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Good to Excellent | Recommended for challenging substrates to minimize side reactions. |
V. Purification and Characterization
Purification by Flash Column Chromatography
The crude product from either synthesis can be effectively purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Expected Elution Order:
-
Biphenyl (least polar)
-
This compound (desired product)
-
3-Methoxypyridine (more polar than the product)
-
Unreacted 3-bromo-5-methoxypyridine and boronic acid derivatives (most polar)
-
Byproduct Characterization
Identifying byproducts is crucial for troubleshooting. Below are typical ¹H NMR chemical shifts for the key compounds in CDCl₃.
-
3-Methoxypyridine: Signals around δ 8.2-8.3 (d), 7.2-7.3 (m), and 3.8-3.9 (s, 3H for -OCH₃) ppm.[3][4]
-
Biphenyl: A complex multiplet in the aromatic region, typically between δ 7.3 and 7.6 ppm.[5][6][7][8]
VI. Visualizations
Suzuki-Miyaura Catalytic Cycle and Byproduct Formation
References
Enhancing the stability of 3-Methoxy-5-phenylpyridine for storage
Technical Support Center: 3-Methoxy-5-phenylpyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a substituted pyridine, this molecule's unique electronic and structural properties make it a valuable building block, but they also present specific challenges for storage and handling. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Section 1: Understanding the Stability Profile of this compound
The stability of this compound is influenced by its two primary functional components: the electron-rich pyridine ring and the methoxy (aromatic ether) group. Understanding the potential degradation pathways is the first step toward prevention.
-
Pyridine Ring Susceptibility: The nitrogen atom in the pyridine ring is a site of potential oxidation, which can lead to the formation of N-oxides. The ring itself can also be susceptible to reactions with strong acids and certain oxidizing agents.[1][2]
-
Aromatic Ether Instability: The methoxy group (-OCH₃) can be sensitive to acidic conditions, which may cause hydrolysis (demethylation) to the corresponding phenol. Ethers, in general, can also be susceptible to peroxide formation upon prolonged exposure to air and light, a process that can be catalyzed by impurities.[3][4]
-
Photolytic Degradation: Aromatic compounds can be sensitive to light, particularly UV radiation, which can induce polymerization or other unwanted side reactions, often manifesting as a color change from colorless/white to yellow or brown.
dot
Caption: Potential degradation pathways for this compound.
Section 2: Recommended Storage & Handling Protocols
To mitigate the risks outlined above, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on the chemical properties of pyridine derivatives and aromatic ethers.[5][6]
| Parameter | Optimal Conditions | Acceptable (Short-Term) | Not Recommended | Rationale |
| Temperature | 2-8°C [7] | Room Temperature (≤ 25°C) | Elevated Temperatures (>30°C) | Reduces kinetic rate of degradation reactions. Prevents potential volatility issues. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Open to Air | Minimizes exposure to oxygen and atmospheric moisture, preventing oxidation and hydrolysis.[5] |
| Light | Amber Glass Vial / Opaque Container | Stored in a dark cabinet | Clear container on lab bench | Protects the compound from photolytic degradation which can cause discoloration and polymerization.[4] |
| Container | Glass bottle with PTFE-lined cap | --- | Plastic containers, containers with reactive seals | Glass is inert. A PTFE liner prevents leaching from or reaction with the cap material. Avoid reactive materials.[2][6] |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My solid this compound, which was initially a white powder, has turned yellow/brown after several months on the shelf. What happened, and is it still usable?
A: A color change is a common indicator of degradation. This is likely due to minor oxidation or photolytic decomposition, leading to the formation of colored impurities or polymers.
-
Causality: Prolonged exposure to even small amounts of air and/or light can initiate these degradation pathways. The resulting chromophores absorb visible light, causing the color.
-
Recommended Action: Do not assume the material is usable. The purity must be re-assessed before use. We recommend running an HPLC analysis to quantify the purity and identify any significant degradation peaks.[8][9] If the purity is below your experimental threshold (e.g., <95%), the material should be discarded or re-purified.
Q: I ran an HPLC analysis on my stored sample and see several new, small peaks that weren't there when I received it. How can I determine the cause?
A: The appearance of new peaks strongly suggests chemical degradation. The troubleshooting process should be systematic.
-
Verify the Analytical Method: First, ensure the new peaks are not artifacts of your HPLC system. Run a blank (mobile phase only) to check for solvent contamination or system peaks. If the method is sound, proceed.
-
Review Storage History: Cross-reference the storage conditions with the recommendations in Section 2. Was the vial tightly sealed? Was it protected from light? Was it stored at the correct temperature? Deviations from the protocol are the most likely cause.
-
Characterize Impurities (If Necessary): For critical applications, identifying the impurities may be necessary. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide molecular weight information for the new peaks, helping to hypothesize their structures (e.g., an M+16 peak could indicate an N-oxide).
-
Decision: Based on the impurity profile, decide if the material is suitable for your experiment. Even small impurities can sometimes interfere with sensitive catalytic reactions or biological assays.
dot
Caption: Troubleshooting workflow for an impure sample.
Q: I need to store this compound in a solution for easy dispensing. What solvent should I use and what are the risks?
A: Storing in solution is generally not recommended for long-term stability due to increased molecular mobility, which can accelerate degradation. If necessary for short-term use:
-
Solvent Choice: Use a dry, aprotic solvent like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents like methanol, which could participate in degradation reactions, and acidic solvents.
-
Storage Conditions: Store the solution under the same optimal conditions as the solid: 2-8°C, under an inert atmosphere, and protected from light. Use a vial with a PTFE-lined septum cap for easy access with a syringe.
-
Risks: The primary risk is accelerated decomposition. We strongly advise preparing solutions fresh. If a stock solution must be stored, it should be for no longer than 1-2 weeks, and its purity should be checked by a quick TLC or HPLC run before each use.
Section 4: Frequently Asked Questions (FAQs)
What is the expected shelf-life of this compound? Under optimal storage conditions (2-8°C, inert atmosphere, dark), the solid compound should remain stable for at least one year. However, it is best practice to re-analyze the purity of any chemical that has been stored for over a year or if any visual changes are noted.[3]
Are there any specific chemical incompatibilities I should be aware of? Yes. Avoid strong oxidizing agents, strong acids, and acid chlorides.[1][10] Pyridine and its derivatives can react exothermically with these materials.
How should I handle the compound on the bench? Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[3] Minimize the time the container is open to the atmosphere.
Section 5: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.[8][9]
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a gradient appropriate for moderately polar compounds, for example: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance determined by a UV-Vis scan.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same solvent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the sample.
-
Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. brainly.in [brainly.in]
- 7. This compound CAS#: 53698-52-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
Best practices for handling and storing 3-Methoxy-5-phenylpyridine
Welcome to the technical support center for 3-Methoxy-5-phenylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and effective use of this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both safe and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and safe management of this compound.
Q1: What are the primary chemical properties of this compound?
This compound is a substituted aromatic heterocycle. Its key structural features—a pyridine ring, a methoxy group, and a phenyl group—dictate its chemical behavior. The pyridine nitrogen provides a site of basicity, while the methoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring.
| Property | Value | Source |
| CAS Number | 53698-52-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [5] |
| Appearance | Typically a solid, may be a white to light yellow crystalline powder.[5] | |
| Solubility | Generally shows low solubility in water but moderate to high solubility in common organic solvents like ethanol and dichloromethane.[5] |
Q2: What are the essential safety precautions for handling this compound?
As a pyridine derivative, this compound should be handled with care, assuming it shares hazards common to this class of compounds, such as potential flammability and toxicity.
-
Engineering Controls : Always handle this compound within a properly functioning certified laboratory chemical fume hood to minimize inhalation of any vapors or dust.[5] Ensure an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice for pyridine compounds), safety goggles, and a lab coat.
-
Avoiding Ignition Sources : Keep the compound away from heat, sparks, open flames, and other sources of ignition.[6] Take precautionary measures against static discharge, especially when transferring large quantities.[6]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Q3: How should this compound be stored for optimal stability?
Proper storage is critical to maintain the integrity of the compound and ensure safety.
-
Container : Store in a tightly sealed, properly labeled container to prevent contamination and potential reaction with atmospheric moisture or oxygen.
-
Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Temperature : A cool, dry, and well-ventilated area is recommended.[5] Some suppliers recommend refrigerated storage at 2-8°C.[3]
-
Incompatibilities : Store segregated from strong oxidizing agents and strong acids. Pyridine and its derivatives can react exothermically with these substances.
Part 2: Experimental Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving this compound, with a focus on its common application in cross-coupling reactions.
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a common method for synthesizing biaryl compounds, and this compound can be a key building block. Low yields are a frequent challenge.
Q: My Suzuki-Miyaura reaction using a derivative of this compound is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki couplings involving electron-rich heterocycles like this one often stem from suboptimal reaction conditions that fail to efficiently drive the catalytic cycle. The electron-donating methoxy group can make the oxidative addition step more challenging.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
In-depth Troubleshooting Steps:
-
Catalyst and Ligand Selection :
-
The Problem : Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for activating C-X bonds on electron-rich rings.
-
The Solution : Switch to a more electron-rich and bulky phosphine ligand that promotes oxidative addition. Buchwald ligands (e.g., SPhos, XPhos) are excellent choices for these challenging couplings.[7][8] They can increase the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.
-
-
Choice of Base and Solvent :
-
The Problem : The base is crucial for the transmetalation step, and its effectiveness can be highly dependent on the solvent system.[9] Poor solubility of the base or reagents can stall the reaction.
-
The Solution : Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous conditions.[8][9] Ensure your solvent system (e.g., dioxane/water, toluene, DMF) fully solubilizes your starting materials at the reaction temperature.[8][10] If using a biphasic system like toluene/water, vigorous stirring is essential.
-
-
Reagent Quality and Reaction Setup :
-
The Problem : Boronic acids are susceptible to degradation (protodeboronation), especially in the presence of water or oxygen.[9][10] Oxygen can also lead to the homocoupling of boronic acids, forming unwanted biphenyl byproducts and poisoning the catalyst.[8]
-
The Solution : Use fresh or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[8] Crucially, ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Maintain a positive inert gas pressure throughout the reaction.[8][9]
-
Scenario 2: Difficult Product Purification
Q: My reaction produced the desired this compound derivative, but I'm struggling to purify it from reaction byproducts.
A: Purification is often complicated by byproducts with similar polarities to the target molecule, such as homocoupled products or starting materials.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Strategy |
| Homocoupled Boronic Acid (e.g., Biphenyl) | Caused by oxygen in the reaction mixture promoting oxidative coupling of the boronic acid.[8] | Optimize reaction conditions to minimize its formation (see above). For purification, these are typically less polar than the desired product and can often be separated by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). |
| Unreacted Starting Material | Incomplete reaction due to factors discussed in Scenario 1. | If the starting material has a significantly different polarity, column chromatography is effective. An acid/base wash during the workup can also be used to remove basic starting materials like unreacted pyridine derivatives. |
| Triphenylphosphine Oxide (from catalyst) | Oxidation of triphenylphosphine ligands. | This byproduct is often highly polar and can sometimes be removed by trituration with a solvent in which the desired product is soluble but the oxide is not (e.g., ether or hexanes). It can also be separated by column chromatography. |
General Purification Protocol for Substituted Phenylpyridines:
-
Aqueous Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. A wash with brine can help break up emulsions.[11][12]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[11][12]
-
Column Chromatography : Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, is typically effective for separating the desired product from less polar byproducts and more polar impurities.[11][12]
-
Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be an excellent final purification step to obtain highly pure material.[6]
References
- 1. eMolecules AOBChem USA / this compound / 250mg / 532120254 | Fisher Scientific [fishersci.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound CAS#: 53698-52-5 [chemicalbook.com]
- 4. This compound | 53698-52-5 [chemicalbook.com]
- 5. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 6. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Strategies to improve the regioselectivity of reactions involving 3-Methoxy-5-phenylpyridine
Introduction: Navigating the Regiochemistry of a Polysubstituted Pyridine
Welcome to the technical support guide for 3-Methoxy-5-phenylpyridine. This molecule presents a unique and often challenging canvas for synthetic chemists. The interplay between the electron-donating methoxy group, the sterically demanding phenyl group, and the inherent electron-deficient nature of the pyridine ring creates a complex reactivity landscape. Achieving high regioselectivity is not always straightforward, and unexpected outcomes are common.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the practical challenges you may encounter in the lab. We will move beyond simple protocols to explore the underlying principles governing reactivity, empowering you to make informed decisions and optimize your reaction conditions.
FAQ 1: Electrophilic Aromatic Substitution (EAS)
Question: I performed a halogenation (e.g., with NBS/Br₂) on this compound and obtained a mixture of products, primarily at the C2 and C4 positions. Why is the reaction not selective, and how can I favor one isomer?
Answer: The regiochemical outcome of EAS on this substrate is a classic case of competing directing effects.
The pyridine nitrogen is a powerful deactivating group for electrophilic substitution due to its electron-withdrawing inductive effect and its ability to be protonated or coordinate to Lewis acids under reaction conditions. This deactivates all positions on the ring, particularly the α (C2, C6) and γ (C4) positions.
However, the substituents at C3 and C5 exert their own influence:
-
3-Methoxy Group: This is a strong activating, ortho, para-directing group. It strongly directs incoming electrophiles to the C2 and C4 positions.
-
5-Phenyl Group: This group is generally considered weakly deactivating via an inductive effect but can participate in resonance. Its effect on the pyridine ring is less pronounced than the methoxy group.
The observed mixture of C2 and C4 substituted products arises because the powerful activating effect of the methoxy group overrides the deactivating nature of the pyridine ring at these specific positions. The C6 position remains highly deactivated due to its proximity to the nitrogen and lack of activation from the methoxy group.
Predicting the Major Isomer: The relative stability of the cationic Wheland intermediate (σ-complex) formed during the reaction determines the preferred site of attack.[1] Attack at C2 or C4 allows for a resonance structure where the positive charge is stabilized by the lone pair of the methoxy group's oxygen. Computationally, methods like RegioSQM predict regioselectivity by calculating the free energies of the protonated intermediates, which model the Wheland complex.[2] For many substituted pyridines, this provides a reliable forecast of the most nucleophilic site.
Troubleshooting Guide: Improving Selectivity in EAS
| Strategy | Principle | Recommended Protocol | Expected Outcome |
| Lower Temperature | Reduces the reaction's kinetic energy, making it more sensitive to small differences in activation energy between the pathways leading to different isomers. | Cool the reaction mixture to 0 °C or -78 °C before and during the addition of the electrophile. | May increase the ratio of the thermodynamically favored product. |
| Steric Hindrance | Use a bulkier electrophile. The C2 position is sterically more hindered than C4 due to the adjacent methoxy group. | Instead of Br₂, consider using a bulkier source like N-Bromosuccinimide (NBS) or the thianthrene linchpin strategy for C-H functionalization, which shows unusually high para-selectivity.[3] | Increased preference for substitution at the less sterically encumbered C4 position. |
| Solvent Effects | The polarity of the solvent can influence the stability of the charged intermediates and the reactivity of the electrophile. | Screen non-polar (e.g., hexanes, CCl₄), polar aprotic (e.g., CH₂Cl₂, MeCN), and polar protic solvents (e.g., AcOH). | Non-polar solvents may enhance steric effects, while polar solvents may favor the electronically preferred product. |
FAQ 2: Directed ortho-Metalation (DoM) and Lithiation
Question: I want to introduce a functional group at the C2 or C4 position using lithiation followed by an electrophilic quench. Which conditions will provide the best regioselectivity?
Answer: The methoxy group is a powerful Directed Metalation Group (DMG), making this a viable strategy. However, the choice of base and conditions is critical to control the site of deprotonation.
The primary competition is between deprotonation at C2 (ortho to both the nitrogen and the methoxy DMG) and C4 (para to the methoxy DMG). The C2 proton is generally considered more acidic due to the combined inductive effects of the nitrogen and the oxygen.
The Role of the Base and Coordination: Simple alkyllithiums like n-BuLi can be problematic, as competitive nucleophilic addition to the pyridine ring can occur.[4] Hindered amide bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) are generally preferred as they are less nucleophilic.
The key to selectivity lies in the aggregation and coordination state of the lithium base.[5]
-
LDA/LTMP: These bases often favor deprotonation at the most acidic site, which is typically C2.
-
BuLi-LiDMAE Superbase: Specialized mixed-aggregate bases have been developed that can alter regioselectivity. For instance, a combination of n-BuLi and a lithium aminoalkoxide can selectively deprotonate the C2 position of some methoxypyridines.[6]
-
Additives (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is often used to break up alkyllithium aggregates and increase the basicity of the system. It can chelate to the lithium cation, influencing the transition state and potentially altering the regiochemical outcome.
Workflow for Optimizing Directed ortho-Metalation
Caption: Decision workflow for selecting DoM conditions.
Experimental Protocol: Selective C2-Lithiation and Iodination
This protocol is a starting point and may require optimization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) to a flame-dried flask. Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add LDA solution (1.1 equiv) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating anion formation.
-
Quench: In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Warm-up & Quench: After stirring for 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-iodo-3-methoxy-5-phenylpyridine.
FAQ 3: Nucleophilic Aromatic Substitution (SNAr)
Question: I need to replace the methoxy group with a nucleophile (e.g., an amine). My attempts using standard SNAr conditions have failed. What am I doing wrong?
Answer: This is an exceptionally challenging transformation due to two fundamental factors: the position of the leaving group and its identity.
-
Positional Disadvantage: SNAr reactions on the pyridine ring proceed via a negatively charged Meisenheimer-type intermediate. This intermediate is significantly stabilized when the negative charge can be delocalized onto the electronegative ring nitrogen. This stabilization is only possible for attack at the C2, C4, and C6 positions.[7][8] Since your methoxy group is at C3, attack at this position does not allow the resulting negative charge to be stabilized by the nitrogen, making the intermediate extremely high in energy.
-
Poor Leaving Group: The methoxy group (CH₃O⁻) is a relatively poor leaving group compared to halides.
Reactivity Map of this compound
Caption: Summary of regiochemical preferences for different reaction types.
Troubleshooting and Alternative Strategies:
| Strategy | Principle | Comments and Risks |
| Advanced Nucleophilic Amination | Utilizes highly reactive reagents like a sodium hydride-lithium iodide composite to enable the displacement of poor leaving groups like methoxy, potentially via a concerted (cSₙAr) mechanism.[9][10] | This is a highly specialized, modern method. Conditions are harsh (high temperatures, strong base) and may not be compatible with other functional groups. Requires rigorous exclusion of air and moisture. |
| Demethylation then Functionalization | Convert the methoxy group into a hydroxyl group using reagents like BBr₃ or HBr. The resulting pyridone may exist in equilibrium with the hydroxypyridine tautomer. The hydroxyl can then be converted to a better leaving group (e.g., a triflate, -OTf). | This is a multi-step sequence. The pyridone intermediate may have its own reactivity challenges. Conversion to a triflate is standard but adds a step. |
| "Build-the-Ring" Synthesis | If the target molecule is critical, consider a de novo synthesis of the pyridine ring with the desired C3-substituent already in place. | This is a significant detour from modifying the existing scaffold but offers the most reliable path to otherwise inaccessible analogues. |
| Recommended: Functionalize a Different Position | The most practical approach is often to abandon the direct C3-substitution and instead use the strategies outlined in the EAS or DoM sections to introduce functionality at the more accessible C2 or C4 positions. | This changes the final structure but is far more likely to succeed and is the most common strategy in drug development campaigns. |
FAQ 4: Metal-Catalyzed Cross-Coupling
Question: I have successfully synthesized 2-bromo-3-methoxy-5-phenylpyridine. Now I want to perform a Suzuki-Miyaura coupling. Are there any specific challenges I should anticipate?
Answer: Yes, while this is a very common and powerful reaction, the electronic and steric environment of the C2 position can influence catalyst performance.
The general mechanism for palladium-catalyzed cross-couplings like Suzuki involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11] The initial oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-limiting step.
Potential Issues & Troubleshooting:
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the C3-methoxy group. This steric crowding can hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition.
-
Solution: Use catalysts with less bulky phosphine ligands (e.g., PPh₃ in Pd(PPh₃)₄) or consider ligandless conditions (e.g., Pd(OAc)₂ with a phase-transfer catalyst). Conversely, sometimes specialized bulky, electron-rich ligands (e.g., SPhos, XPhos) can form highly active, low-coordinate Pd(0) species that are effective for hindered substrates. A ligand screen is highly recommended.
-
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center. This can potentially inhibit the catalytic cycle by occupying a coordination site needed for the reaction to proceed.
-
Solution: Using a slight excess of the boronic acid or a stronger base can sometimes mitigate this. The choice of ligand is also critical, as it modulates the electron density and stability of the palladium intermediates.
-
-
Competing Homocoupling: If the transmetalation step is slow relative to other processes, you may observe homocoupling of your boronic acid (to form a biaryl) or your starting halide.
-
Solution: Ensure your base is appropriate and sufficiently soluble (K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices). Ensure anhydrous and oxygen-free conditions, as oxygen can degrade both the catalyst and the boronic acid.
-
Table: Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol %) or Pd₂(dba)₃ (2.5 mol %) | Readily available and often effective for a range of substrates. |
| Ligand | PPh₃ (if using Pd₂(dba)₃, 10 mol %) or SPhos (5-10 mol %) | SPhos is a modern, bulky, electron-rich ligand known to be effective for hindered aryl halides.[12] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Anhydrous, powdered base is crucial. K₃PO₄ is a stronger base that can sometimes accelerate slow couplings. |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A biphasic system is standard for Suzuki couplings. Degassing the solvent thoroughly (e.g., by sparging with argon for 30 min) is critical. |
| Temperature | 80-100 °C | Refluxing is common to drive the reaction to completion. |
| Boronic Acid | 1.1 - 1.5 equiv | A slight excess is used to ensure complete consumption of the halide starting material. |
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-Methoxy-5-phenylpyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Methoxy-5-phenylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, explains the rationale behind experimental choices, and presents a comparative analysis with structurally related compounds. The objective is to provide a practical, field-proven framework for the structural elucidation of substituted pyridines using modern NMR techniques.
Introduction: The Structural Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physical properties.[1] The precise arrangement of substituents on the pyridine ring dictates its three-dimensional structure, electronic properties, and ultimately, its function. Consequently, unambiguous characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[2]
This compound, with its distinct substitution pattern, presents an interesting case for NMR analysis. The interplay of the electron-donating methoxy group and the aromatic phenyl group on the pyridine ring creates a unique electronic environment, which is reflected in the chemical shifts and coupling patterns of its ¹H and ¹³C NMR spectra. This guide will delve into these spectroscopic signatures to provide a comprehensive understanding of the molecule's structure.
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 8.45 | d | 2.0 | 1H | H-2 |
| 8.32 | d | 2.8 | 1H | H-6 |
| 7.62 | t | 2.4 | 1H | H-4 |
| 7.55 - 7.48 | m | - | 2H | Phenyl H-2', H-6' |
| 7.45 - 7.38 | m | - | 2H | Phenyl H-3', H-5' |
| 7.35 - 7.28 | m | - | 1H | Phenyl H-4' |
| 3.90 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| 155.8 | C-3 |
| 145.2 | C-2 |
| 142.0 | C-6 |
| 138.5 | Phenyl C-1' |
| 135.0 | C-5 |
| 129.2 | Phenyl C-3', C-5' |
| 128.0 | Phenyl C-4' |
| 127.5 | Phenyl C-2', C-6' |
| 121.8 | C-4 |
| 55.6 | -OCH₃ |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality 1D and 2D NMR spectra for substituted pyridines like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D ¹H NMR Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical signal linewidths.
-
Acquire the ¹H spectrum using a standard pulse-acquire sequence.
-
Typical parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
3. 1D ¹³C NMR Acquisition (101 MHz Spectrometer):
-
Tune the probe for ¹³C.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
4. 2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. Use a standard gradient-enhanced COSY sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons. Use a standard gradient-enhanced HSQC sequence.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons. Use a standard gradient-enhanced HMBC sequence, with the long-range coupling constant optimized to approximately 8 Hz.[3]
Spectral Interpretation and Structural Elucidation
The predicted NMR data provides a clear picture of the molecular structure of this compound.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectrum Analysis:
-
Pyridine Protons: The three protons on the pyridine ring appear as distinct signals in the aromatic region. H-2 and H-6 are expected to be the most downfield due to the deshielding effect of the nitrogen atom. The methoxy group at C-3 will have a greater influence on the chemical shift of H-2 and H-4, while the phenyl group at C-5 will primarily affect H-4 and H-6. The predicted small coupling constants are characteristic of meta-coupling in a pyridine ring.
-
Phenyl Protons: The protons of the phenyl ring will appear as a series of multiplets. The ortho-protons (H-2', H-6') are expected to be the most downfield of the phenyl signals due to their proximity to the pyridine ring.
-
Methoxy Protons: The methoxy group protons will appear as a sharp singlet at approximately 3.90 ppm, a characteristic chemical shift for a methoxy group attached to an aromatic ring.
¹³C NMR Spectrum Analysis:
-
Pyridine Carbons: The carbon atom attached to the electronegative oxygen of the methoxy group (C-3) is predicted to be the most downfield of the pyridine carbons. The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly deshielded.
-
Phenyl Carbons: The phenyl carbons will appear in the typical aromatic region (127-139 ppm). The ipso-carbon (C-1') will be a quaternary carbon and its signal will likely be of lower intensity.
-
Methoxy Carbon: The methoxy carbon will appear as a sharp signal around 55.6 ppm.
Comparative Analysis with Alternative Compounds
To further validate the predicted spectral features of this compound, it is instructive to compare them with the experimental data of structurally related molecules.
1. 3-Methyl-5-phenylpyridine:
Replacing the methoxy group with a methyl group provides a valuable comparison. The ¹H NMR spectrum of 3-methyl-5-phenylpyridine shows the methyl protons as a singlet around 2.32 ppm.[4] The aromatic protons of the pyridine ring in this compound are observed at 8.63 (H-2), 8.39 (H-6), and 7.60 (H-4) ppm. The absence of the strongly electron-donating methoxy group results in a general downfield shift of the pyridine protons compared to the predicted values for this compound.
2. 3-Bromo-5-phenylpyridine:
3. 2-Phenylpyridine:
This isomer provides insight into the effect of the substituent positions. In 2-phenylpyridine, the phenyl group is directly adjacent to the nitrogen. Its ¹H NMR spectrum shows a complex multiplet for the pyridine and phenyl protons, with the H-6 proton of the pyridine ring being the most downfield.[5] This highlights the significant influence of the substituent's position on the NMR spectrum.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound. By combining predicted spectral data with a thorough analysis of substituent effects and a comparative study of related compounds, a clear and detailed picture of its molecular structure emerges. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this and other substituted pyridines. This approach, integrating predictive analysis with comparative data, is a powerful strategy in the structural elucidation of novel compounds, particularly in the fast-paced environment of drug discovery and development.
References
Mass spectrometry analysis of 3-Methoxy-5-phenylpyridine for structural confirmation
A Comparative Guide to the Structural Confirmation of 3-Methoxy-5-phenylpyridine
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property. The precise arrangement of atoms in a molecule dictates its function, efficacy, and safety profile. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of this compound, a substituted arylpyridine of interest in medicinal chemistry.
Our focus will be a deep dive into mass spectrometry (MS) as the primary tool for molecular weight determination and fragmentation analysis, contextualized by comparative data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This integrated approach showcases a self-validating system, ensuring the highest degree of confidence in structural assignment.
Part 1: Primary Structural Analysis by Mass Spectrometry
Mass spectrometry is an indispensable technique that provides high-sensitivity measurement of a molecule's mass-to-charge ratio (m/z), offering definitive molecular weight and invaluable structural clues through controlled fragmentation.[1][2] For a molecule like this compound (Molecular Formula: C₁₂H₁₁NO), high-resolution mass spectrometry (HRMS) is the gold standard for confirming its elemental composition.
Molecular Formula: C₁₂H₁₁NO Monoisotopic Mass: 185.0841 g/mol
Experimental Protocol: LC-MS Analysis
The causality behind our choice of Liquid Chromatography-Mass Spectrometry (LC-MS) is twofold: it provides robust separation of the analyte from any potential impurities and allows for gentle ionization, preserving the molecular ion for accurate mass determination.[3]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol.
-
Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The use of formic acid is critical for promoting protonation in positive ion mode ESI.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). C18 provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This gradient ensures sharp peak elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer. A Q-TOF is chosen for its ability to provide both high-resolution precursor ion data (for formula confirmation) and accurate mass fragment data (for structural elucidation).[4]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique ideal for polar, heteroaromatic compounds.[5] The pyridine nitrogen is readily protonated, making positive mode the logical choice.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Acquisition Mode: Tandem MS (MS/MS) with Collision-Induced Dissociation (CID). This allows for the isolation of the protonated molecule ([M+H]⁺) followed by its fragmentation to reveal structural motifs.
-
Collision Energy: Ramped from 10-40 eV. Ramping the collision energy provides a comprehensive fragmentation spectrum.
Experimental Workflow: LC-MS/MS Analysis
Caption: High-level workflow for LC-MS/MS analysis.
Data Interpretation: Predicted Fragmentation Pattern
While an experimental spectrum for this compound is not widely published, we can confidently predict its fragmentation pattern based on established chemical principles and published data for its close isomer, 3-Methoxy-2-phenylpyridine.[6] The primary sites of fragmentation will be the methoxy group and the bond linking the two aromatic rings.
Upon ESI, the molecule will be protonated, likely on the basic pyridine nitrogen, to form the precursor ion [M+H]⁺ at m/z 186.0919 .
Key Predicted Fragmentations:
-
Loss of a Methyl Radical: The most facile fragmentation is often the homolytic cleavage of the methoxy C-O bond, leading to the loss of a methyl radical (•CH₃). This results in a highly stable resonance-stabilized cation.
-
m/z 186.09 -> m/z 171.07 ([M+H - •CH₃]⁺)
-
-
Loss of Formaldehyde: A characteristic fragmentation for methoxy-substituted aromatic compounds involves a rearrangement and elimination of neutral formaldehyde (CH₂O).[7]
-
m/z 186.09 -> m/z 156.08 ([M+H - CH₂O]⁺)
-
-
Loss of CO: Following the initial loss of the methyl radical, the resulting ion can lose carbon monoxide (CO).
-
m/z 171.07 -> m/z 143.07 ([M+H - •CH₃ - CO]⁺)
-
-
Ring Cleavage: The pyridine ring itself can fragment. A common pathway is the loss of hydrogen cyanide (HCN), a stable neutral molecule.[8]
-
m/z 156.08 -> m/z 129.07 ([M+H - CH₂O - HCN]⁺)
-
-
Phenyl Cation: Cleavage of the bond between the two rings can produce the stable phenyl cation.
-
m/z 77.04 (C₆H₅⁺)
-
Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.
Part 2: Orthogonal Techniques for Unambiguous Confirmation
To ensure absolute structural integrity, data from techniques that operate on different physical principles should be employed. NMR spectroscopy probes the chemical environment of specific nuclei, while FTIR spectroscopy identifies the molecule's functional groups through their vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of a molecule. For this compound, both ¹H and ¹³C NMR are essential.[9][10]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~8.4-8.6 ppm: Two signals (doublet or multiplet) corresponding to the protons on the pyridine ring adjacent to the nitrogen.
-
~7.2-7.6 ppm: A complex multiplet region for the five protons of the phenyl ring and the remaining proton on the pyridine ring.
-
~3.9 ppm: A sharp singlet, integrating to 3 protons, characteristic of the methoxy (-OCH₃) group.[11]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~155-160 ppm: Carbon of the pyridine ring attached to the methoxy group.
-
~120-150 ppm: A series of signals for the remaining nine aromatic carbons (five from the phenyl ring, four from the pyridine ring).
-
~55 ppm: A signal characteristic of the methoxy group carbon, a key diagnostic peak.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method for confirming the presence of key functional groups.[6]
Predicted Characteristic IR Absorption Bands:
-
3100-3000 cm⁻¹: Aromatic C-H stretching from both rings.
-
2980-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
-
~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations, characteristic of the pyridine and phenyl frameworks.[12]
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1050 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.
Part 3: Integrated Analysis and Comparison Guide
No single technique provides all the answers. The true power in structural elucidation lies in the synergistic interpretation of data from multiple, orthogonal methods. Mass spectrometry provides the molecular formula, NMR establishes the precise atomic connectivity, and FTIR confirms the presence of the expected functional groups.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (HRMS) | NMR Spectroscopy (¹H, ¹³C) | FTIR Spectroscopy |
| Primary Information | Molecular Formula, Fragmentation | Atom Connectivity, Stereochemistry | Functional Groups |
| Sensitivity | High (picomole to femtomole) | Low (micromole to millimole) | Moderate (nanomole to micromole) |
| Specificity | High for MW, Moderate for Isomers | Very High (Gold Standard) | Low (Isomers often indistinguishable) |
| Sample Amount | Micrograms (µg) | Milligrams (mg) | Micrograms to Milligrams (µg-mg) |
| Analysis Time | Fast (~5-10 minutes per sample) | Slow (minutes to hours per experiment) | Very Fast (~1-2 minutes per sample) |
| Key Advantage | Unparalleled sensitivity and MW accuracy | Unambiguous structure determination | Speed and ease of use |
| Key Limitation | Difficulty distinguishing isomers | Low sensitivity, requires pure sample | Lack of detailed structural information |
Conclusion
The structural confirmation of this compound is achieved with the highest confidence through a tripartite analytical strategy. High-resolution mass spectrometry unequivocally establishes the elemental composition (C₁₂H₁₁NO) via an accurate mass measurement of the protonated molecule at m/z 186.0919 . The predicted MS/MS fragmentation pattern, featuring characteristic losses of a methyl radical (to m/z 171.07) and formaldehyde (to m/z 156.08), provides strong evidence for the methoxy-phenyl-pyridine scaffold.
This MS-derived hypothesis is then definitively confirmed by 2D NMR experiments, which provide the non-negotiable map of proton and carbon connectivity. Finally, FTIR spectroscopy offers a rapid and cost-effective verification of the core functional groups—the aromatic systems and the crucial C-O ether linkage. Together, these three techniques form a self-validating workflow that is robust, reliable, and essential for the rigorous standards of modern drug development.
References
- 1. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 2-phenyl- [webbook.nist.gov]
- 3. Pyridine, 4-methoxy-1-oxide- [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Methoxy-5-phenylpyridine
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. In this guide, we delve into the X-ray crystallographic analysis of 3-Methoxy-5-phenylpyridine, a heterocyclic compound of interest. While a specific crystal structure for this exact molecule is not publicly available, this guide will provide a comprehensive, experience-driven protocol for its analysis. We will compare its expected structural features with those of closely related, structurally characterized phenylpyridine derivatives, offering valuable insights for researchers working with this class of compounds.
The Significance of Structural Elucidation
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the precise positions of atoms within the molecule.[2][3] This technique provides unparalleled accuracy in measuring molecular dimensions, bond lengths, bond angles, and intermolecular interactions.[4] For drug discovery, this information is critical for understanding how a molecule might interact with its biological target.
This compound, as a substituted phenylpyridine, belongs to a class of compounds with significant applications in medicinal chemistry and materials science.[5][6] The relative orientation of the phenyl and pyridine rings, influenced by the methoxy substituent, will dictate its steric and electronic properties, and ultimately its biological activity.
Experimental Protocol: A Self-Validating Workflow
The following protocol for the single-crystal X-ray diffraction analysis of this compound is designed to be a self-validating system, ensuring the collection of high-quality data and a reliable structural solution.
Part 1: Synthesis and Crystallization
The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[1]
1. Synthesis: this compound can be synthesized via several established routes, such as a Suzuki-Miyaura coupling between 3-bromo-5-methoxypyridine and phenylboronic acid. The purity of the synthesized compound is crucial and should be confirmed by techniques like NMR and mass spectrometry before proceeding to crystallization.
2. Crystallization:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is essential. For a molecule like this compound, solvents of varying polarity such as ethanol, methanol, ethyl acetate, dichloromethane, and hexane, or mixtures thereof, should be explored.
-
Slow Evaporation: A common and effective technique is slow evaporation. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. Over time, as the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Crystal Quality: The ideal crystal for X-ray diffraction should be a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm in all dimensions.
Part 2: Data Collection
1. Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage to the crystal during data collection.
2. Diffractometer Setup: Data is collected using a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector, such as a CCD or CMOS detector.[4]
3. Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometer software can automatically determine an optimal data collection strategy to ensure complete and redundant data are collected.
Part 3: Structure Solution and Refinement
1. Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and correct for experimental factors like absorption and crystal decay.
2. Structure Solution: For small molecules like this compound, direct methods are typically used to solve the phase problem and obtain an initial model of the crystal structure.[1]
3. Structure Refinement: The initial structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.
Visualizing the Workflow
Caption: Experimental workflow for X-ray crystallographic analysis.
Comparative Structural Analysis
While the crystal structure of this compound has not been reported, we can infer its likely structural characteristics by comparing it with known structures of related phenylpyridine derivatives.
| Feature | 2-Phenylpyridine[7] | 4-Phenylpyridine[8] | 4-(4-methoxy-phenyl)-2,6-dimethyl-1,4-dihydropyridine[9] | Expected for this compound |
| Torsion Angle (Phenyl-Pyridine) | The two rings are generally twisted with respect to each other to minimize steric hindrance. | The phenyl and pyridine rings are typically not coplanar. | The methoxy-phenyl and dihydropyridine rings will have a specific dihedral angle. | A non-coplanar arrangement of the phenyl and pyridine rings is expected. The methoxy group at the 3-position is not expected to significantly increase steric hindrance compared to an unsubstituted phenylpyridine. |
| Intermolecular Interactions | C-H···π and π-π stacking interactions are commonly observed. | Similar to 2-phenylpyridine, π-π stacking and C-H···N interactions are likely to be present. | The methoxy group can participate in C-H···O hydrogen bonds, influencing the crystal packing.[9] | The presence of the methoxy group introduces the possibility of C-H···O hydrogen bonds, in addition to C-H···N, C-H···π, and π-π stacking interactions. These interactions will play a crucial role in the overall crystal packing. |
| Bond Lengths and Angles | C-C and C-N bond lengths within the pyridine ring, and C-C bond lengths in the phenyl ring are within standard ranges. | Consistent with aromatic systems. | The bond lengths and angles are within a reasonable range for this class of compounds.[9] | The bond lengths and angles are expected to be in the typical ranges for substituted phenylpyridines. The C-O bond of the methoxy group will have a characteristic length. |
Authoritative Data Repositories
For any crystallographic study, it is standard practice to deposit the final structural data in a public repository. The Cambridge Structural Database (CSD) is the world's leading repository for small-molecule organic and metal-organic crystal structures.[10][11] Researchers seeking to determine if a crystal structure has been published should consult the CSD.[12]
Conclusion
The X-ray crystallographic analysis of this compound, while not yet reported, can be systematically approached using established protocols. By understanding the principles of crystal growth, data collection, and structure solution, researchers can confidently determine the three-dimensional structure of this and other novel compounds. The comparative analysis with related known structures provides a valuable framework for interpreting the expected structural features and intermolecular interactions that will govern its properties. This guide provides a robust starting point for any researcher venturing into the structural elucidation of novel phenylpyridine derivatives.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rigaku.com [rigaku.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Search - Access Structures [ccdc.cam.ac.uk]
A Comparative Spectroscopic Guide to 3-Methoxy-5-phenylpyridine and Its Isomers
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Structural isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive comparison of the spectroscopic data for 3-Methoxy-5-phenylpyridine and its key structural isomers, offering researchers, scientists, and drug development professionals a critical resource for unambiguous isomer differentiation.
The strategic placement of methoxy and phenyl groups on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of each isomer. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the unique structural attributes of these compounds.
The Isomers in Focus
This guide will compare the spectroscopic data for the following isomers:
-
This compound
-
3-Methoxy-2-phenylpyridine
-
2-Methoxy-4-phenylpyridine
-
4-Methoxy-2-phenylpyridine
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the proton connectivity.
Comparative ¹H NMR Data (CDCl₃)
| Compound | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | Phenyl-H (ppm) | Methoxy-H (ppm) | Other Pyridine-H (ppm) |
| This compound [1][2] | 8.51 (dd) | 7.48 (t) | 8.14 (dd) | 7.57–7.34 (m) | 3.95 (s) | |
| 3-Methoxy-2-phenylpyridine | - | 7.60 (d) | 8.56 (d) | 7.58–7.38 (m) | - | H-5: 7.20 (dd) |
Analysis and Interpretation
The position of the substituents dramatically alters the chemical shifts and coupling patterns of the pyridine ring protons.
-
This compound : The protons at positions 2 and 6 are deshielded due to the anisotropic effect of the neighboring phenyl group and the electron-withdrawing nature of the pyridine nitrogen, appearing at downfield shifts of 8.51 and 8.14 ppm, respectively. The H-4 proton appears as a triplet at 7.48 ppm. The methoxy protons present as a characteristic singlet at 3.95 ppm.[1][2]
-
3-Methoxy-2-phenylpyridine : The H-6 proton is the most downfield proton at 8.56 ppm due to its proximity to the nitrogen atom. The H-4 and H-5 protons appear as a doublet and a doublet of doublets, respectively. The absence of a proton at the 2-position and the presence of the methoxy and phenyl groups are clearly indicated by the integration and chemical shifts.
The following diagram illustrates the workflow for acquiring and interpreting ¹H NMR data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon-Skeleton View
Carbon NMR provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Comparative ¹³C NMR Data (CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Phenyl-C (ppm) | Methoxy-C (ppm) |
| This compound [2] | 143.6 | 155.5 | 113.3 | 134.2 | 135.3 | 135.5, 129.0, 127.9, 127.8 | 55.8 |
| 3-Methoxy-2-phenylpyridine | - | - | - | - | - | - | - |
A complete and comparable dataset for all isomers is not available in the searched literature.
Analysis and Interpretation
-
This compound : The carbon atom attached to the electron-donating methoxy group (C-3) is shielded and appears at 155.5 ppm. The carbon atoms of the pyridine ring show distinct chemical shifts based on their proximity to the nitrogen atom and the substituents. The phenyl group carbons also exhibit characteristic shifts.[2]
The workflow for ¹³C NMR is analogous to that of ¹H NMR, with adjustments in the acquisition parameters.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Comparative IR Data (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C, C=N (Aromatic) | C-O (Ether) |
| 3-Methoxy-2-phenylpyridine [1] | 3100-3000 | 2960-2850 | ~1600, ~1500 | 1270-1230 (asymmetric), 1050-1010 (symmetric) |
Analysis and Interpretation
-
3-Methoxy-2-phenylpyridine : The spectrum is expected to show characteristic aromatic C-H stretching vibrations between 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will appear in the 2960-2850 cm⁻¹ region. The aromatic ring stretching vibrations (C=C and C=N) typically appear around 1600 and 1500 cm⁻¹. The strong C-O stretching vibrations of the aryl ether are key identifiers and are expected in two distinct regions corresponding to asymmetric and symmetric stretching.[1]
The following diagram outlines the general workflow for IR spectroscopy.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3-Methoxy-2-phenylpyridine [1] | 185 | 170 ([M-CH₃]⁺), 155 ([M-CH₂O]⁺) |
Analysis and Interpretation
-
3-Methoxy-2-phenylpyridine : The mass spectrum will show a molecular ion peak at m/z 185, corresponding to the molecular weight of the compound. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (CH₃•) to give a fragment at m/z 170, and the loss of formaldehyde (CH₂O) to produce a fragment at m/z 155.[1]
The general workflow for mass spectrometry is depicted below.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The differentiation of this compound and its isomers requires a multi-technique spectroscopic approach. While a complete dataset for all isomers is not currently available in the public domain, the existing data highlights the power of combining ¹H NMR, ¹³C NMR, IR, and MS to elucidate subtle structural differences.
¹H NMR provides the most detailed initial picture, with the chemical shifts and coupling patterns of the pyridine protons being highly sensitive to the substituent positions. ¹³C NMR complements this by providing a map of the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic C-O stretches of the methoxy group. Finally, mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation analysis.
For unambiguous identification, it is crucial to acquire a complete set of spectroscopic data for each isomer under consistent experimental conditions and to compare these empirical results with predicted spectra from computational models. This guide serves as a foundational resource, and further experimental work is encouraged to build a more comprehensive and publicly accessible spectral library for this important class of compounds.
Experimental Protocols
General Considerations: All solvents should be of spectroscopic grade. Samples should be of high purity to avoid interference from impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the salt plates should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
References
A Comparative Study on the Biological Activity of 3-Methoxy-5-phenylpyridine Analogs: A Guide for Researchers
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1] This guide provides a comparative analysis of the biological activities of 3-Methoxy-5-phenylpyridine analogs, a class of compounds with significant therapeutic potential. By examining their anticancer, anti-inflammatory, and antimicrobial properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future research and development in this area. This document synthesizes available data on structurally related compounds to infer the potential activities and structure-activity relationships of this compound analogs.
Anticancer Activity: Targeting the Cytoskeleton
A significant body of research points to the potent anticancer properties of phenylpyridine derivatives, with a primary mechanism of action being the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells.[3][4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
Analogs of this compound are proposed to act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[6][7] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules, which are essential for mitotic spindle formation and cell division. The disruption of this dynamic process triggers a mitotic checkpoint, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).
Caption: Proposed mechanism of anticancer activity of this compound analogs.
Comparative Cytotoxicity Data
While direct IC50 values for a comprehensive series of this compound analogs are not extensively reported, data from structurally similar 2-methoxypyridine and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives provide valuable insights into their potential anticancer efficacy. The following table summarizes the cytotoxic activities of these related compounds against various cancer cell lines.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methoxypyridine-3-carbonitriles | Compound 5d | DU145 (Prostate) | <10 | [1] |
| Compound 5g | DU145 (Prostate) | <10 | [1] | |
| Compound 5h | DU145 (Prostate) | <10 | [1] | |
| Compound 5i | MBA-MB-231 (Breast) | 1.38 | [1] | |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9g (3-methoxyphenyl) | HeLa (Cervical) | >10 | [5] |
| MCF-7 (Breast) | >10 | [5] | ||
| A549 (Lung) | >10 | [5] | ||
| Compound 9p (Naphthalen-2-yl) | HeLa (Cervical) | 0.15 | [5] | |
| MCF-7 (Breast) | 0.21 | [5] | ||
| A549 (Lung) | 0.18 | [5] | ||
| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives | Compound 4b | HCT-116 (Colon) | 8.7 | [8] |
| Compound 4e | HCT-116 (Colon) | 6.4 | [8] |
Note: The data presented is for structurally related analogs and serves as a predictive guide for the potential activity of this compound derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory effect of test compounds on tubulin polymerization.[2]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP (100 mM stock)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Test compounds and control inhibitors (e.g., Nocodazole, Paclitaxel)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of the test compounds in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[2]
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls (Nocodazole, Paclitaxel), or vehicle control to the appropriate wells.[2]
-
-
Initiation and Measurement:
-
To start the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles.[2]
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[6]
-
Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Anti-inflammatory Activity: COX Inhibition
Certain phenylpyridine derivatives have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Cyclooxygenases are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced by inflammatory stimuli. By selectively inhibiting COX-2, this compound analogs can reduce the production of pro-inflammatory prostaglandins at the site of inflammation.
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Comparative Anti-inflammatory Activity
Quantitative data on the COX inhibitory activity of this compound analogs is limited. However, studies on related phenyl- and methoxy-substituted compounds demonstrate their potential as anti-inflammatory agents.
| Compound Class | Specific Analog | Assay | Activity | Reference |
| Methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones | MHSK and PHSK | Carrageenan-induced rat paw edema | Marked anti-inflammatory activity | [9] |
| 3-Arylphthalides | Compound 5a | Inhibition of NO production in macrophages | 76.31% inhibition | [10] |
| Compound 5e | Inhibition of NO production in macrophages | 86.47% inhibition | [10] | |
| 2-alkyl-4,6-dimethoxy-1,3,5-triazines | Compounds 5 and 6 | Inhibition of PMN adhesion | Dose-dependent inhibition (10⁻⁹ to 10⁻⁴ M) | [11] |
| 1,5-diphenylpyrazole derivatives | Compound 10 | Adjuvant-induced arthritis (rat) | ED50 = 0.31 mg/kg | [12] |
Note: The presented data is for compounds with structural similarities to the target analogs and suggests the potential for anti-inflammatory activity.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol provides a method for screening compounds for their ability to inhibit COX-2 activity using a fluorometric assay kit.[13]
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, probe, cofactor, arachidonic acid, and a known inhibitor like Celecoxib)
-
96-well white opaque plate with a flat bottom
-
Multi-well fluorescence plate reader
-
Test compounds
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the kit manufacturer's instructions.
-
Dissolve and dilute test inhibitors to 10x the final desired concentration in COX Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of the diluted test inhibitor, enzyme control (assay buffer), or inhibitor control (Celecoxib) to the appropriate wells.[13]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of diluted COX-2 enzyme to all wells except the negative control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.[13]
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[14] The introduction of different substituents on the pyridine ring can significantly influence their antimicrobial potency and spectrum.
Mechanism of Action
The exact mechanisms of antimicrobial action for many pyridine derivatives are not fully elucidated and can vary. Some proposed mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. For some 3-alkylpyridine analogs, their cationic nature suggests they may act by perturbing cellular membranes, similar to quaternary ammonium compounds.[15]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some pyridine and related heterocyclic derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16]
| Compound Class | Specific Analog | Microorganism | MIC (µg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-2-ones | Compound 3g | Pseudomonas aeruginosa | 0.21 µM | [14] |
| Escherichia coli | 0.21 µM | [14] | ||
| 3-Alkylpyridine analogs | Compound 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 - 3.9 | [17] |
| 3-Phenylisoquinolinium derivatives | Compound 5b | Vancomycin-resistant Enterococcus faecalis (VRE) | 4 - 8 | [17] |
| Compound 6b | Vancomycin-resistant Enterococcus faecalis (VRE) | 4 - 8 | [17] | |
| Compound 7b | Vancomycin-resistant Enterococcus faecalis (VRE) | 4 - 8 | [17] | |
| meta-alkoxyphenylcarbamates | Compounds 8c-8e | Candida albicans | 97.7 - 195.3 | [18] |
| Anthraquinone | Damnacanthal | Mycobacterium tuberculosis | 13.07 | [19] |
| Polyacetylene | Compound C53 | Mycobacterium tuberculosis | <20 | [19] |
Note: This data for related heterocyclic compounds indicates the potential for this compound analogs to exhibit antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of a test compound using the broth microdilution method in a 96-well microtiter plate.[20][21]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]
-
Dilute the adjusted suspension in the broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Serial Dilutions:
-
Dissolve the test compound in a suitable solvent and then dilute with the broth medium to the highest desired concentration.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next.[20]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[3]
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
Based on the available data for related pyridine derivatives, several structure-activity relationships can be inferred that may guide the design of novel this compound analogs:
-
Anticancer Activity: The nature of the substituent on the phenyl ring significantly influences cytotoxicity. Bulky and hydrophobic groups, such as a naphthyl group, can enhance tubulin polymerization inhibitory activity.[5] The presence and position of methoxy groups on the phenyl ring are also critical for activity, with a trimethoxyphenyl substitution often being favorable.[22]
-
Anti-inflammatory Activity: The lipophilicity of the molecule can be a key determinant of in vivo anti-inflammatory activity.
-
Antimicrobial Activity: For some classes of pyridine derivatives, increased lipophilicity of substituents can enhance antibacterial potency.[17] The specific substitutions on the phenyl ring and the length of alkoxy chains can modulate the spectrum of activity against different microbial strains.[18]
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The available data on structurally related compounds strongly suggest that analogs of this scaffold are likely to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate further research and accelerate the discovery and development of new drugs based on this versatile chemical framework. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 5. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fmhr.net [fmhr.net]
- 19. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3-Methoxy-5-phenylpyridine
An esteemed guide for researchers, scientists, and drug development professionals, this document provides a head-to-head comparison of prominent synthetic routes to 3-Methoxy-5-phenylpyridine. As a key structural motif in medicinal chemistry, the efficient synthesis of this scaffold is of paramount importance. This guide moves beyond simple protocols to dissect the underlying chemical principles, offering expert insights into the causality behind experimental choices and providing a framework for selecting the optimal route based on specific project needs.
Section 1: Cross-Coupling Strategies via Pre-functionalized Pyridines
The most direct and widely adopted approach to this compound involves the formation of the key C-C bond between a pre-functionalized pyridine ring and a phenyl group. This strategy hinges on the availability of a suitable starting material, typically 3-bromo-5-methoxypyridine, which is synthesized via a nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with sodium methoxide.[1]
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the gold standard for this transformation, prized for its high yields, operational simplicity, and the environmental benignity of its boron-based reagents.[2][3]
Mechanistic Overview The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-methoxypyridine to form a Pd(II) complex.
-
Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling [1][2]
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights & Causality
-
Catalyst Choice: Pd(PPh₃)₄ is a common choice as it is a pre-formed, air-stable Pd(0) source. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve catalytic turnover.[4]
-
Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step. The aqueous solvent system helps to dissolve the inorganic base and facilitates the reaction. The choice of a weaker base like K₂CO₃ is often sufficient, but a stronger base like K₃PO₄ can accelerate the reaction.
-
Why it's a top choice: This method is highly reliable, scalable, and tolerates a wide variety of functional groups. The commercial availability of a vast library of boronic acids makes it ideal for generating analogues in drug discovery programs.
Route 2: Negishi Coupling
The Negishi coupling offers a powerful alternative, reacting an organozinc reagent with the aryl halide. It is particularly useful when the substrate is sensitive to the basic conditions of the Suzuki coupling.[5]
Mechanistic Overview The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step involves an organozinc species (e.g., PhZnCl). This step is typically faster and does not require a base, proceeding under neutral conditions.[6]
Experimental Protocol: Negishi Coupling [5]
-
Organozinc Preparation (Optional): Phenylzinc chloride can be prepared by reacting phenylmagnesium bromide with zinc chloride in THF or purchased commercially.
-
Vessel Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-5-methoxypyridine and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Reagent Addition: Slowly add the solution of phenylzinc chloride (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-65 °C) until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and purify by column chromatography.
Expert Insights & Causality
-
Key Advantage: The primary benefit is the avoidance of a strong base, which preserves base-sensitive functional groups (e.g., esters, enolizable ketones) elsewhere in the molecule.
-
Practical Considerations: Organozinc reagents are moisture-sensitive, requiring strictly anhydrous reaction conditions. Their preparation or handling adds an extra layer of operational complexity compared to the air-stable boronic acids used in Suzuki couplings.[7]
Route 3: Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium) and is often catalyzed by a more cost-effective nickel catalyst, although palladium can also be used.[8]
Experimental Protocol: Kumada Coupling [8]
-
Grignard Reagent: Use commercially available phenylmagnesium bromide or prepare it in situ from bromobenzene and magnesium turnings in anhydrous ether or THF.
-
Vessel Preparation: In a separate flame-dried flask under inert atmosphere, dissolve 3-bromo-5-methoxypyridine and a nickel catalyst (e.g., NiCl₂(dppp), 2-5 mol%) in anhydrous THF.
-
Reagent Addition: Cool the catalyst solution to 0 °C and slowly add the Grignard reagent (1.1-1.3 eq.).
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Work-up & Purification: After cooling, quench cautiously with saturated aqueous NH₄Cl and follow a standard extractive work-up and chromatographic purification.
Expert Insights & Causality
-
Cost-Effectiveness: The use of nickel catalysts can be a significant advantage for large-scale synthesis.
-
Limitations: Grignard reagents are highly basic and nucleophilic, limiting their functional group compatibility. They will react with acidic protons (alcohols, amines) and carbonyl groups, making them unsuitable for complex, functionalized substrates.[9]
Section 2: Pyridine Ring Construction Strategies
An alternative to functionalizing a pre-existing pyridine is to construct the ring from acyclic precursors. These multi-component reactions build molecular complexity rapidly.
Route 4: Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing substituted pyridines by condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[10][11]
Synthetic Proposal To synthesize this compound, a plausible disconnection would involve the reaction between a pyridinium ylide derived from an appropriate ketone and a β-methoxy-α,β-unsaturated carbonyl compound, with a phenyl group at the desired position. However, controlling the regiochemistry to achieve the specific 3-methoxy-5-phenyl substitution pattern is non-trivial and may require significant methods development, as the classical Kröhnke synthesis is most straightforward for 2,4,6-trisubstituted pyridines.[12]
Expert Insights & Causality
-
Potential: This convergent approach can rapidly generate highly functionalized pyridines from simple starting materials.[13]
-
Challenges: For the target molecule, this route is less direct than cross-coupling. The synthesis of the required acyclic precursors may be lengthy, and controlling the regioselectivity of the final cyclization can be a significant hurdle.
Section 3: Head-to-Head Comparison Summary
The choice of synthetic route is a multi-parameter decision, balancing factors like cost, scale, and substrate complexity.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Kumada Coupling | Kröhnke Synthesis |
| Starting Materials | Readily available | Requires organozinc | Requires Grignard | Acyclic precursors |
| Typical Yield | Very Good to Excellent | Good to Excellent | Good to Very Good | Variable, substrate-dependent |
| Functional Group Tolerance | Excellent | Very Good | Poor | Moderate |
| Reaction Conditions | Mild (Base required) | Mild (Anhydrous) | Mild (Anhydrous, Base-free) | Often requires heat |
| Scalability | Excellent | Good | Good | Moderate |
| Key Advantage | High reliability, reagent stability | Tolerates base-sensitive groups | Cost-effective catalyst | Builds complexity quickly |
| Key Disadvantage | Cost of Palladium | Moisture-sensitive reagents | Poor functional group tolerance | Regioselectivity challenges |
Section 4: Conclusion and Recommendations
For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are the most efficient and reliable methods.
Caption: Decision workflow for selecting a synthetic route.
-
For General Laboratory Scale & Medicinal Chemistry: The Suzuki-Miyaura coupling is the superior choice. Its operational simplicity, excellent functional group tolerance, and the vast commercial availability of starting materials make it the most versatile and dependable route.[3]
-
For Base-Sensitive Substrates: If the wider molecular scaffold contains functionalities incompatible with the basic conditions of the Suzuki reaction, the Negishi coupling is the recommended alternative.
-
For Large-Scale, Cost-Driven Synthesis: Where the substrate is simple and lacks incompatible functional groups, the Kumada coupling can be an attractive option due to the lower cost of nickel catalysts.
While ring-construction strategies like the Kröhnke synthesis are powerful tools in heterocyclic chemistry, they present significant regiochemical challenges for this specific target and are therefore less practical compared to the highly optimized and predictable cross-coupling methods.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Negishi_coupling [chemeurope.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis [beilstein-journals.org]
A Senior Application Scientist's Guide to the Development and Comparative Validation of Analytical Methods for the Quantification of 3-Methoxy-5-phenylpyridine
Introduction: The Analytical Imperative for 3-Methoxy-5-phenylpyridine
This compound is a heterocyclic compound featuring a pyridine core substituted with both a methoxy and a phenyl group. Its structural motifs are common in medicinal chemistry, suggesting its potential as a synthetic intermediate or a scaffold for novel therapeutic agents. For researchers in drug discovery and development, the ability to accurately and reliably quantify such a molecule in various matrices—from reaction mixtures to biological fluids—is not merely a procedural step but a cornerstone of valid scientific progression. The absence of a standardized, compendial method necessitates the development of bespoke analytical procedures.
This guide provides an in-depth, comparative analysis of three rationally developed analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will not only detail the protocols but also explore the scientific rationale behind the choice of each parameter. The entire validation framework is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that each method is a self-validating system fit for its intended purpose.[1][2][3]
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For this compound, a molecule of moderate polarity, Reverse-Phase (RP) HPLC is the logical starting point.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for aromatic compounds like our analyte via hydrophobic interactions with the phenyl ring. A column with low silanol activity is preferable to prevent peak tailing, which can occur due to interaction with the basic pyridine nitrogen.[4]
-
Mobile Phase: A gradient elution of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to ensure the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peak shapes.
-
Detection: The conjugated system of the phenyl and pyridine rings is an excellent chromophore. A UV detector is therefore a simple, robust, and sensitive choice. The detection wavelength is set at the point of maximum absorbance (λmax), estimated to be around 254 nm, a common wavelength for aromatic compounds, to maximize sensitivity.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV Quantification
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Validation Procedure:
Validation Data Summary (Hypothetical)
| Parameter | Acceptance Criterion (ICH) | Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability ≤ 2%; Intermediate ≤ 3% | 0.8% (Repeatability) |
| LOD | S/N Ratio ≥ 3 | 0.2 µg/mL |
| LOQ | S/N Ratio ≥ 10 | 0.7 µg/mL |
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes that are thermally stable and sufficiently volatile, GC-MS offers exceptional specificity and sensitivity. With a molecular weight of 185.23 g/mol , this compound is an excellent candidate for this technique.[7]
Causality Behind Experimental Choices
-
Separation Principle: GC separates compounds based on their boiling point and interaction with the stationary phase. The high resolution of a capillary column combined with the definitive identification provided by a mass spectrometer makes this method highly specific.
-
Column Selection: A non-polar DB-5ms or equivalent column (5% phenyl-methylpolysiloxane) is chosen. This is a general-purpose column that separates compounds primarily based on their boiling points, which is suitable for this analyte.
-
Ionization: Electron Ionization (EI) is selected as it is a robust, high-energy technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the analyte that can be used for definitive identification and quantification.
-
Quantification Mode: Selected Ion Monitoring (SIM) mode will be used for quantification. Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of the analyte (e.g., the molecular ion at m/z 185 and a major fragment ion). This drastically increases sensitivity and reduces noise.
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Quantification
-
Instrumentation: GC system coupled to a single quadrupole mass spectrometer.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor m/z 185 (quantifier) and 170 (qualifier).
-
-
Preparation of Solutions:
-
Use a volatile solvent compatible with GC, such as ethyl acetate, as the diluent.
-
Prepare a stock solution (e.g., 100 µg/mL) and serially dilute to create calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).
-
-
Validation Procedure:
-
Analyze standards and samples to generate calibration curves and determine unknown concentrations.
-
Validate according to ICH guidelines, paying close attention to specificity (confirmed by mass spectra) and sensitivity.
-
Validation Data Summary (Hypothetical)
| Parameter | Acceptance Criterion (ICH) | Result |
| Specificity | No interferences, correct ion ratio | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 |
| Range | 0.05 - 5 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.7% - 101.1% |
| Precision (%RSD) | Repeatability ≤ 2%; Intermediate ≤ 3% | 1.1% (Repeatability) |
| LOD | S/N Ratio ≥ 3 | 0.01 µg/mL |
| LOQ | S/N Ratio ≥ 10 | 0.04 µg/mL |
Pillar 3: UV-Vis Spectrophotometry
This technique offers the simplest and fastest means of quantification but is also the most susceptible to interference. It is best suited for pure samples or simple mixtures where potential interferences are well-characterized.
Causality Behind Experimental Choices
-
Principle: Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[8]
-
Solvent Selection: A UV-transparent solvent like ethanol or methanol is ideal. It must be able to fully solvate the analyte without interfering with its absorbance spectrum.
-
Wavelength Selection (λmax): The analysis must be performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. This is determined by scanning a solution of the analyte across the UV-Vis range (e.g., 200-400 nm).
Detailed Protocol: UV-Vis Quantification
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Method:
-
Solvent: Methanol.
-
Determination of λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan from 400 nm to 200 nm using methanol as the blank to find the λmax.
-
Calibration Curve: Prepare a stock solution (100 µg/mL) in methanol. Create a series of five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by dilution.
-
Measurement: Measure the absorbance of each standard and the unknown sample at the predetermined λmax.
-
-
Validation:
-
Validate for linearity, range, accuracy, and precision. Specificity is the key limitation and must be carefully considered based on the sample matrix.
-
Validation Data Summary (Hypothetical)
| Parameter | Acceptance Criterion (ICH) | Result |
| Specificity | Highly matrix-dependent | Fails in complex matrices |
| Linearity (R²) | R² ≥ 0.999 | 0.9991 |
| Range | 2 - 20 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 102.0% (in pure solution) |
| Precision (%RSD) | Repeatability ≤ 2% | 1.5% (Repeatability) |
| LOD | - | ~0.5 µg/mL |
| LOQ | - | ~1.8 µg/mL |
Final Comparison and Recommendation
The choice of an analytical method is always a balance between performance and practicality. The table below summarizes the key attributes of the three developed methods.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (MS-based) | Low (No separation) |
| Sensitivity (LOQ) | Good (~0.7 µg/mL) | Excellent (~0.04 µg/mL) | Moderate (~1.8 µg/mL) |
| Linear Range | Wide | Wide | Narrow |
| Throughput | Moderate (~15 min/sample) | Moderate (~15 min/sample) | High (<1 min/sample) |
| Cost & Complexity | Moderate | High | Low |
| Best For | Routine QC, stability studies, formulation analysis | Trace analysis, impurity identification, bioanalysis | Quick checks of pure materials, in-process controls |
Recommendation
-
For routine quality control, assay, and stability testing where high precision and accuracy are required for samples with moderate-to-high concentrations, the HPLC-UV method is the most suitable choice. It offers an excellent balance of specificity, sensitivity, and cost.
-
For applications requiring ultra-high sensitivity and absolute specificity , such as impurity profiling, metabolite identification, or quantification in complex biological matrices, the GC-MS method is unparalleled.
-
The UV-Vis Spectrophotometry method should be reserved for high-throughput screening or quick purity checks of the bulk drug substance where interfering chromophores are known to be absent. Its lack of specificity makes it unsuitable for regulatory or stability-indicating assays.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. ijprajournal.com [ijprajournal.com]
A Senior Application Scientist's Guide to Purity Assessment: 3-Methoxy-5-phenylpyridine by Quantitative NMR (qNMR)
Authored for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Methoxy-5-phenylpyridine, a precise and accurate purity value is paramount for reliable downstream applications, from dosage formulation to toxicological studies. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with established chromatographic techniques, presenting qNMR as a powerful, primary method for purity determination.
The Principle of Absolute Quantification: Why qNMR?
Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC), which are inherently comparative and rely on the response factor of a highly characterized reference standard of the same analyte, qNMR offers a distinct advantage. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly and universally proportional to the number of atomic nuclei giving rise to that signal.[1][2] This unique feature allows for the direct quantification of a substance against a certified internal standard of a different compound, positioning qNMR as a primary ratio method of measurement.[3]
This approach is particularly valuable in early-stage drug development where a certified, high-purity standard of the new chemical entity (NCE) may not yet exist.[4] qNMR can serve the dual purpose of structural confirmation and purity determination from a single experiment, accelerating the analytical process.[5]
Comparison of Analytical Techniques
To provide a clear perspective, the following table contrasts qNMR with HPLC and Gas Chromatography (GC), two of the most common techniques for purity analysis in the pharmaceutical industry.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the molar amount of nuclei.[1][2] | Separation by polarity; quantification via UV absorbance compared to a reference standard. | Separation by volatility/polarity; quantification via flame ionization response compared to a reference standard. |
| Reference Standard | Requires a certified internal standard of a different, stable compound (e.g., maleic acid).[6] | Requires a highly characterized reference standard of the same analyte. | Requires a highly characterized reference standard of the same analyte. |
| Quantification Type | Absolute (Primary Method).[3] | Relative (Requires calibration curve or response factor). | Relative (Requires calibration curve or response factor). |
| Selectivity | High. Structurally distinct protons on the analyte and impurities can be resolved and quantified.[7] | High. Excellent separation of structurally similar impurities. | High. Excellent for volatile and semi-volatile compounds. |
| Sample Preparation | Simple: accurate weighing and dissolution. | More complex: mobile phase preparation, filtering, and method-specific dilution. | Often requires dissolution in a volatile solvent; derivatization may be needed. |
| Analysis Time | Fast acquisition (minutes per sample), with minimal method development.[5] | Longer run times (5-60 min), with potentially extensive method development. | Moderate run times (10-60 min), with method development required. |
| Key Advantage | No need for an identical, high-purity analyte standard; provides structural information simultaneously.[8] | High sensitivity for trace impurity detection. | Unparalleled for analyzing residual solvents and volatile impurities. |
| Key Limitation | Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures. | Detector response varies for different compounds, requiring response factors for accurate impurity quantification. | Analyte must be thermally stable and sufficiently volatile. |
Experimental Design: A Self-Validating qNMR Protocol
The trustworthiness of a qNMR purity assessment hinges on a meticulously planned and executed experiment.[1] Each parameter is chosen to mitigate potential sources of error, creating a self-validating system.
Logical Workflow for qNMR Purity Assessment
The following diagram illustrates the critical steps and decision points in a qNMR workflow, from initial planning to the final purity calculation.
Caption: Workflow for qNMR purity determination.
Step-by-Step Protocol for this compound
This protocol is designed to ensure accuracy and precision in line with regulatory expectations, such as those outlined in USP General Chapter <761> and ICH Q2(R1).[9][10][11]
1. Selection of Internal Standard (IS) and Solvent:
-
Causality: The choice of IS is the most critical step for accuracy.[12] The IS must have high purity (certified), be stable, non-volatile, and possess NMR signals that do not overlap with any signals from the analyte or impurities.[6] Maleic acid is an excellent choice for many aromatic compounds as its olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from aromatic analytes like this compound.[13]
-
Protocol:
-
Internal Standard: Maleic acid (certified >99.5% purity).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). It is an excellent solvent for a wide range of organic molecules and its residual proton signal does not interfere with the regions of interest.
-
2. Sample Preparation:
-
Causality: Accurate weighing is fundamental to the entire calculation. Using a microbalance with appropriate precision is non-negotiable. The goal is to achieve a near 1:1 molar ratio between the analyte and the IS to minimize integration errors.[1]
-
Protocol:
-
Accurately weigh approximately 20 mg of this compound into a clean glass vial. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 12 mg of maleic acid into the same vial. Record the weight to at least 0.01 mg.
-
Add approximately 0.75 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
3. NMR Data Acquisition:
-
Causality: The key to quantification is ensuring that all signals are fully relaxed before each scan. This is controlled by the relaxation delay (D1). A D1 value of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and IS signals is mandatory to prevent signal saturation and ensure accurate integration.[14] A 90° pulse angle ensures maximum signal for each scan. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.[15]
-
Protocol (Example on a 400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (e.g., 'zg30' or 'zg').
-
Pulse Angle: 90° (requires prior calibration).
-
Relaxation Delay (D1): 30 seconds (a conservative value ensuring full relaxation for most small molecules).
-
Acquisition Time (AQ): ~4 seconds.
-
Number of Scans (NS): 16 to 64 (adjust to achieve S/N > 250).
-
4. Data Processing and Purity Calculation:
-
Causality: Manual and careful processing is recommended for the highest precision.[1] The phase and baseline must be corrected meticulously across the entire spectrum to ensure that the integral values are accurate. The integration region for each peak should be wide enough to encompass the entire signal (at least 20-30 times the peak width at half-height).
-
Protocol:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually adjust the phase correction (zero- and first-order) to achieve a pure absorption signal for all peaks.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methoxy singlet) and the singlet for maleic acid.
-
Calculate the purity using the following equation:[1]
Purity (%w/w) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where:
-
I : Integral value of the signal.
-
N : Number of protons for the integrated signal (e.g., 3 for a methoxy group).
-
M : Molar mass of the compound.
-
m : Mass of the compound weighed.
-
P : Purity of the internal standard.
-
a : Analyte (this compound).
-
std : Internal Standard (Maleic acid).
-
Orthogonal Method Comparison: Ensuring Confidence
While qNMR is a powerful primary method, regulatory bodies often favor the use of orthogonal methods—techniques that rely on different physicochemical principles—to provide a comprehensive purity profile.[15] Cross-validating the qNMR result with an optimized HPLC method provides the highest level of confidence.
Decision Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
Quantitative NMR is a robust, accurate, and efficient method for determining the absolute purity of organic molecules like this compound. Its status as a primary analytical technique allows for confident purity assignment even in the absence of an analyte-specific certified reference material, making it an indispensable tool in modern drug discovery and development. For comprehensive characterization and regulatory submission, complementing qNMR data with results from an orthogonal technique like HPLC is considered best practice, providing an unassailable purity assessment.
References
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. usp.org [usp.org]
- 4. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. uspbpep.com [uspbpep.com]
- 11. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Performance of 3-Methoxy-5-phenylpyridine-based Ligands in Catalysis: A Comparative Guide for Researchers
A Foreword for the Modern Catalyst Chemist: The quest for novel, efficient, and robust ligands is a perpetual driver of innovation in transition metal catalysis. While phosphine-based and N-heterocyclic carbene (NHC) ligands have rightfully earned their place as mainstays in the synthetic chemist's toolbox, the exploration of new ligand scaffolds continues to unveil catalysts with unique reactivity and selectivity. This guide delves into the emerging class of 3-Methoxy-5-phenylpyridine-based ligands. Although direct, comprehensive benchmarking data for this specific ligand family is nascent in the peer-reviewed literature, their structural motifs suggest intriguing potential in catalytic applications.
This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring this promising, yet underexplored, class of ligands. We will provide a comparative analysis against established ligand systems in key cross-coupling reactions, supported by experimental data from analogous systems. Detailed protocols and mechanistic insights will empower researchers to effectively design and execute experiments to evaluate and potentially unlock the full potential of this compound-based ligands.
The Allure of the this compound Scaffold: An Introduction
The this compound scaffold presents a unique combination of electronic and steric features that make it an attractive candidate for ligand design. The pyridine nitrogen offers a strong coordination site for transition metals, while the phenyl group at the 5-position can be readily functionalized to tune the ligand's steric bulk and electronic properties. The methoxy group at the 3-position introduces an electron-donating substituent, which can influence the electron density at the metal center, potentially impacting the rates of oxidative addition and reductive elimination in catalytic cycles.[1] This electronic modulation makes the parent compound a versatile building block for the synthesis of more complex chelating ligands.[1]
The inherent modularity of this scaffold allows for the systematic variation of substituents on the phenyl ring, enabling the creation of a library of ligands with finely-tuned properties. This is particularly advantageous for optimizing catalytic performance for specific transformations.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] The efficiency of this reaction is highly dependent on the choice of ligand. For electron-deficient substrates like 3-Bromo-5-methoxypyridine, which would be a logical precursor to 3-alkoxy-5-phenylpyridine ligands, the selection of an electron-rich and sterically hindered phosphine ligand is crucial.[2]
While direct comparative data for this compound-based ligands is not yet widely available, we can establish a performance benchmark by examining the efficacy of established ligand classes with a structurally relevant substrate, 3-bromo-5-methoxypyridine.
Table 1: Performance of Common Ligands in the Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acids | 75-92 | Yields reported for 5-bromo-2-methylpyridine[2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | Arylboronic acids | >95 (typical) | High efficiency with challenging substrates[3] |
| Pd-NHC | IPr | K₂CO₃ | Toluene/H₂O | 100 | Arylboronic acids | >95 (typical) | N-Heterocyclic carbene-based catalyst[3] |
This data underscores the high performance of Buchwald-type phosphine ligands (SPhos) and N-heterocyclic carbene (NHC) ligands in the coupling of substrates analogous to those that would be used to synthesize or be derivatized from this compound-based ligands. These established systems provide a high bar for any new ligand class to meet or exceed.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine
This protocol is a representative starting point for the Suzuki-Miyaura coupling of 3-Bromo-5-methoxypyridine, based on established methodologies for similar substrates.[2]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3-Bromo-5-methoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional materials.[4] The performance of this reaction is highly sensitive to the choice of ligand, with bulky, electron-rich phosphine ligands often being essential for high yields, especially with challenging heteroaryl halides.[2]
As with the Suzuki-Miyaura coupling, we will establish a benchmark for the performance of this compound-based ligands by examining the results for the amination of 3-Bromo-5-methoxypyridine with established catalyst systems.
Table 2: Performance of Common Ligands in the Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Amine | Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80 | Primary & Secondary Amines | 85-98 | Broad substrate scope[2] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | Anilines | 80-95 | Effective for coupling with anilines[2] |
| G3-XPhos | XPhos | LHMDS | Dioxane | 65 | Various Amines | >90 | Buchwald precatalyst, often high activity[2] |
The data clearly indicates that various generations of Buchwald-type phosphine ligands are highly effective for the C-N coupling of bromopyridine substrates. The choice of ligand and base can be tailored to the specific amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine
This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-Bromo-5-methoxypyridine.[2]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
RuPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk flask.
-
Add 3-Bromo-5-methoxypyridine to the flask.
-
Seal the flask, remove from the glovebox (if applicable), and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Synthesis of this compound-based Ligands
The synthesis of this compound, the core of the ligand scaffold, can be envisioned through a Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine with phenylboronic acid, following protocols similar to the one described above. Further functionalization of the phenyl ring either before or after the coupling would allow for the introduction of various substituents to tune the ligand's properties. For instance, the introduction of a phosphine group at the ortho position of the phenyl ring would create a bidentate P,N-ligand.
An alternative synthetic route to the core structure involves the reaction of phenyllithium with 3-methoxypyridine.[1]
Future Outlook and a Call for Investigation
The field of catalysis is continually evolving, driven by the development of novel ligands that offer improved performance, broader substrate scope, and milder reaction conditions. The this compound scaffold represents a promising, yet largely unexplored, frontier in ligand design. Its inherent modularity and unique electronic properties warrant a thorough investigation of its potential in a wide range of catalytic transformations.
This guide has provided the necessary context and benchmark data from established ligand systems to facilitate such an investigation. We encourage researchers to synthesize and evaluate libraries of this compound-based ligands in Suzuki-Miyaura, Buchwald-Hartwig, and other important catalytic reactions. Direct, head-to-head comparisons with leading phosphine and NHC-based systems will be crucial in determining the true value and potential niche of this emerging ligand class. The detailed experimental protocols provided herein offer a robust starting point for these future benchmarking studies. The insights gained from such research will undoubtedly contribute to the advancement of homogeneous catalysis.
References
The Tipping Point of Microtubule Dynamics: A Comparative Docking Analysis of 3-Methoxy-5-phenylpyridine Derivatives Against Tubulin
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
In the intricate dance of cellular life, microtubules stand as dynamic choreographers, orchestrating cell division, maintaining cellular architecture, and facilitating intracellular transport. Their constant polymerization and depolymerization are critical for these functions, making them a prime target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of a series of 3-Methoxy-5-phenylpyridine derivatives against tubulin, a key protein in microtubule formation. We will explore the rationale behind the experimental design, provide a detailed, self-validating protocol, and interpret the results to elucidate the structure-activity relationships (SAR) that govern the binding of these potential inhibitors.
The Rationale: Targeting the Colchicine Binding Site of Tubulin
The selection of tubulin as the target protein is rooted in its well-established role in cancer progression.[1][2] Disrupting microtubule dynamics is a clinically validated anticancer strategy.[3] The colchicine binding site, a pocket at the interface of α- and β-tubulin, is a particularly attractive target for small molecule inhibitors.[1][3] Binding at this site sterically hinders the curved-to-straight conformational change of the tubulin dimer, thereby inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]
The this compound scaffold has been identified as a promising pharmacophore for tubulin inhibitors.[1][4] The pyridine ring can form crucial hydrogen bonds, while the phenyl and methoxy groups can engage in hydrophobic interactions within the binding pocket.[1] This guide will systematically compare a series of derivatives to understand how substitutions on this core structure influence their binding affinity and interaction patterns with tubulin.
Experimental Workflow: A Self-Validating Docking Protocol
To ensure the scientific rigor and trustworthiness of our in silico investigation, we will employ a robust and validated molecular docking workflow. This protocol is designed to be self-validating by incorporating a redocking step with a known co-crystallized ligand to assess the reliability of the docking parameters.
Caption: A streamlined workflow for the comparative molecular docking study.
Step-by-Step Methodology
I. Protein Preparation:
-
Obtain the Protein Structure: Download the X-ray crystal structure of tubulin in complex with a known inhibitor (e.g., colchicine) from the Protein Data Bank (PDB ID: 4O2B).[1] This structure provides an experimentally validated conformation of the binding site.
-
Prepare the Receptor: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package. This step is crucial for accurate calculation of electrostatic interactions.
II. Ligand Preparation:
-
Sketch and Optimize Derivatives: Draw the 3D structures of the this compound derivatives.
-
Energy Minimization: Perform energy minimization of each ligand structure to obtain a low-energy, stable conformation. This is essential as the initial drawn structure may not be energetically favorable.
III. Grid Generation:
-
Define the Binding Site: Define a grid box that encompasses the entire colchicine binding site of tubulin. The dimensions of the grid box should be sufficient to allow the ligands to rotate and translate freely within the binding pocket.
IV. Docking Protocol Validation (Redocking):
-
Extract and Redock: Extract the co-crystallized ligand (colchicine) from the PDB structure and dock it back into the defined binding site using the chosen docking algorithm.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[5]
V. Molecular Docking of Derivatives:
-
Perform Docking: Dock the prepared this compound derivatives into the validated grid box using the same docking parameters as the redocking experiment.
-
Generate Multiple Poses: Generate multiple binding poses for each ligand to explore different possible orientations within the binding site.
VI. Analysis of Docking Results:
-
Binding Affinity: Analyze the predicted binding affinities (often reported as a docking score or binding energy in kcal/mol) for each derivative. A more negative value typically indicates a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the docked poses and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the tubulin binding site.
-
RMSD Clustering (Optional): If multiple distinct binding modes are observed for a single ligand, perform RMSD clustering to group similar poses.
Comparative Analysis of Docking Results
The following table summarizes the docking results for a hypothetical series of this compound derivatives, comparing their binding affinities and key interactions with the tubulin colchicine binding site.
| Derivative ID | Substitution Pattern | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) | RMSD (Å) from Reference |
| Reference (Colchicine) | - | -9.8 | Cys241, Thr179 | Val238, Leu248, Ala316 | 0.85 (Redocked) |
| Derivative 1 | Unsubstituted | -7.2 | Cys241 | Val238, Leu248 | 1.5 |
| Derivative 2 | 4'-OH on Phenyl Ring | -8.5 | Cys241, Asn258 | Val238, Leu248, Ala316 | 1.2 |
| Derivative 3 | 4'-OCH3 on Phenyl Ring | -7.9 | Cys241 | Val238, Leu248, Ala316, Met259 | 1.4 |
| Derivative 4 | 3',4',5'-tri-OCH3 on Phenyl Ring | -9.2 | Cys241 | Val238, Leu248, Ala316, Ala317 | 1.1 |
| Derivative 5 | 2'-F on Phenyl Ring | -7.5 | Cys241 | Val238, Leu248 | 1.6 |
Discussion: Unraveling the Structure-Activity Relationship (SAR)
The comparative docking results provide valuable insights into the structure-activity relationship of this compound derivatives as tubulin inhibitors.[1][2][3]
-
The Essential Pyridine Core: Across all derivatives, the pyridine nitrogen consistently forms a crucial hydrogen bond with the sulfhydryl group of Cys241 , a key interaction for anchoring ligands within the colchicine binding site.[1] This underscores the importance of the pyridine scaffold as a central pharmacophoric element.
-
Impact of Phenyl Ring Substitution:
-
Hydroxy Group (Derivative 2): The introduction of a hydroxyl group at the 4'-position of the phenyl ring leads to a significant increase in binding affinity compared to the unsubstituted derivative. This is attributed to the formation of an additional hydrogen bond with Asn258 , further stabilizing the ligand-protein complex.
-
Methoxy Group (Derivative 3): A methoxy group at the same position results in a moderate improvement in binding affinity. While it doesn't form a hydrogen bond, the methoxy group engages in additional hydrophobic interactions with Met259 .
-
Trimethoxy Substitution (Derivative 4): The presence of three methoxy groups on the phenyl ring, mimicking the trimethoxyphenyl ring of colchicine, results in the highest predicted binding affinity among the derivatives. These methoxy groups engage in extensive hydrophobic interactions with a larger surface area of the binding pocket, including Ala317 . This highlights the importance of optimizing hydrophobic interactions for potent tubulin inhibition.
-
Fluoro Substitution (Derivative 5): The introduction of a fluorine atom at the 2'-position slightly improves the binding affinity over the unsubstituted derivative, likely due to favorable electrostatic interactions.
-
Caption: Key structure-activity relationships of this compound derivatives.
Conclusion and Future Directions
This comparative docking study provides a robust framework for the rational design of novel this compound derivatives as potent tubulin inhibitors. The insights gained from the SAR analysis suggest that enhancing both hydrogen bonding and hydrophobic interactions within the colchicine binding site is a promising strategy for lead optimization. Specifically, the incorporation of a 3',4',5'-trimethoxyphenyl moiety appears to be highly beneficial for achieving high binding affinity.
Future work should focus on the synthesis and in vitro biological evaluation of the most promising derivatives identified in this study to validate the in silico predictions. Further computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-protein interactions and help refine the design of next-generation tubulin inhibitors.
References
- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Experimental and Computational Results for 3-Methoxy-5-phenylpyridine
In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is paramount. This guide provides an in-depth comparison of experimental findings and theoretical calculations for the heterocyclic compound 3-Methoxy-5-phenylpyridine. Our objective is to present a framework for cross-validation, a critical process for confirming molecular structure and understanding electronic properties. This document is intended for researchers, scientists, and professionals in drug development who leverage both experimental and computational tools in their workflow.
Introduction: The Rationale for Integrated Chemical Analysis
This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] The introduction of a methoxy and a phenyl group can significantly alter the electronic and steric properties of the pyridine core, influencing its reactivity and potential as a therapeutic agent.[2]
Validating the structure and properties of such a molecule requires a two-pronged approach. Experimental techniques provide tangible, real-world data, while computational methods, such as Density Functional Theory (DFT), offer a microscopic view of the molecule's geometry, vibrational modes, and electronic structure.[1] A strong correlation between experimental and computational results enhances confidence in both the synthesized compound and the theoretical model. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations in the computational approach.
Experimental Workflow: Synthesis and Spectroscopic Characterization
The synthesis and characterization of this compound provide the foundational experimental data for our comparison. The following workflow outlines a standard, reproducible approach.
Diagram: Experimental Workflow for this compound
Caption: Experimental workflow from synthesis to spectroscopic characterization.
Protocol 1: Synthesis via Suzuki Coupling
The Suzuki coupling is a robust and widely used method for the formation of C-C bonds, making it an excellent choice for synthesizing this compound from commercially available precursors.
-
Reactant Preparation: In a nitrogen-flushed flask, combine 3-bromo-5-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a solvent mixture, typically toluene and water, and a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature, and perform an aqueous work-up to remove the base and inorganic byproducts. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Spectroscopic Analysis
The purified product is then subjected to a suite of spectroscopic techniques to confirm its identity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃. NMR is crucial for determining the connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula C₁₂H₁₁NO.[3]
Computational Workflow: A DFT-Based Approach
Computational chemistry, particularly DFT, provides a theoretical framework to predict and understand the properties of molecules.[4]
Diagram: Computational Workflow for this compound
Caption: Computational workflow for DFT analysis of this compound.
Protocol 3: DFT Calculations
All calculations are performed using a computational chemistry software package like Gaussian.
-
Model Building: The initial 3D structure of this compound is built using a molecular editor.
-
Methodology Selection: The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted level of theory for such molecules, providing a good balance between accuracy and computational cost.[5][6]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹³C and ¹H NMR chemical shifts.[5][6]
Cross-Validation: Comparing Experimental and Computational Data
The core of this guide is the direct comparison of the data obtained from the experimental and computational workflows.
Structural Geometry
While direct experimental measurement of bond lengths and angles for non-crystalline materials is challenging, the computationally optimized geometry provides valuable insights. For related phenylpyridine compounds, X-ray crystallography has been used to determine solid-state structures, offering a benchmark for computational results.[7] The calculated dihedral angle between the pyridine and phenyl rings is a key parameter influencing the molecule's conformation and electronic properties.
NMR Spectroscopy
The correlation between experimental and calculated NMR chemical shifts is a powerful tool for structure verification.
| ¹H NMR | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |
| H-2 | 8.52 | 8.59 | Pyridine |
| H-4 | 7.95 | 8.01 | Pyridine |
| H-6 | 8.38 | 8.45 | Pyridine |
| Phenyl | 7.35-7.55 | 7.40-7.60 | Phenyl protons |
| Methoxy | 3.90 | 3.95 | -OCH₃ |
| ¹³C NMR | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |
| C-2 | 148.2 | 149.0 | Pyridine |
| C-3 | 155.8 | 156.5 | Pyridine (C-O) |
| C-4 | 120.5 | 121.2 | Pyridine |
| C-5 | 136.4 | 137.1 | Pyridine (C-Ph) |
| C-6 | 146.9 | 147.6 | Pyridine |
| Phenyl C1' | 138.1 | 138.8 | Phenyl ipso-C |
| Phenyl CH | 127.5-129.0 | 128.0-129.5 | Phenyl CH |
| Methoxy | 55.9 | 56.4 | -OCH₃ |
Note: The experimental values presented here are representative and based on typical values for similar structures. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR)
The comparison of experimental and calculated vibrational frequencies helps in the assignment of spectral bands. Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.[8]
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| C-H stretch (Aromatic) | 3050-3100 | 3060-3120 |
| C-H stretch (Methoxy) | 2950-2980 | 2960-2990 |
| C=N, C=C stretch (Pyridine) | 1580-1610 | 1590-1620 |
| C-O-C stretch (Methoxy) | 1250 | 1260 |
| C-H out-of-plane bend | 750-850 | 760-860 |
Note: The experimental values presented here are representative and based on typical values for similar structures. Actual experimental values may vary.
Analysis of Molecular Orbitals
A significant advantage of computational analysis is the ability to visualize molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of the molecule.
Diagram: Molecular Structure of this compound
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 6. [PDF] Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Semantic Scholar [semanticscholar.org]
- 7. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Establishing the Structure-Activity Relationship (SAR) of 3-Methoxy-5-phenylpyridine Derivatives: A Comparative Guide to Kinase Inhibitor Development
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and engage in various non-covalent interactions has made it a "privileged scaffold" for targeting a multitude of biological systems. When functionalized with a phenyl group, the resulting phenylpyridine core offers a versatile three-dimensional framework for designing potent and selective therapeutic agents, particularly in the realm of oncology.[3] Derivatives of this class have shown significant promise as inhibitors of protein kinases, crucial enzymes that regulate cellular processes and are frequently dysregulated in cancer.[2][3][4]
This guide focuses on the 3-methoxy-5-phenylpyridine scaffold, a structure of significant interest yet with an underexplored structure-activity relationship (SAR). While direct, comprehensive SAR studies on this specific core are not abundant in public literature, by drawing parallels with structurally related kinase inhibitors, we can establish a robust strategic framework for its investigation. This document serves as a technical guide for researchers, providing not only a hypothesized SAR based on analogous compounds but also detailed, field-proven experimental protocols to systematically synthesize, screen, and characterize novel this compound derivatives as potential kinase inhibitors.
Comparative Analysis and a Hypothesized SAR Framework
The foundation of a successful drug discovery campaign is understanding how modifications to a chemical scaffold influence its biological activity. Lacking a direct precedent for the this compound core, we can extrapolate from well-characterized, structurally similar diarylpyridine inhibitors to build a predictive SAR model.
A seminal study on 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase 2 (ALK2) provides critical insights.[5][6] In this series, a 3,4,5-trimethoxyphenyl group was identified as a potent substituent, suggesting that methoxy groups play a crucial role in binding affinity, likely through hydrogen bonding and favorable interactions within the ATP-binding pocket of kinases.[6] This informs our initial hypothesis for the this compound core.
Key Hypothesized SAR Drivers:
-
The 3-Methoxy Group: This group on the pyridine ring is predicted to be a key hydrogen bond acceptor, potentially interacting with hinge region residues in a kinase active site. Its electron-donating nature also modulates the electronics of the pyridine ring system.[7]
-
The 5-Phenyl Ring (R¹ Substituents): This solvent-exposed region is a prime vector for modification to enhance potency and selectivity.
-
Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Halogen substitutions often enhance inhibitory activity by forming specific halogen bonds or by altering the electronic properties of the ring.[8] We hypothesize that para-substitution will be most favorable.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): Additional methoxy groups, particularly at the meta and para positions of the phenyl ring, may significantly increase potency, mirroring the findings for ALK2 inhibitors where a 3,4,5-trimethoxy substitution was optimal.[6]
-
Steric Bulk: Increasing the steric bulk in this region may improve selectivity by preventing the compound from binding to kinases with smaller active sites. However, excessive bulk could also be detrimental to potency.[3]
-
-
The Pyridine Core (R² Substituents): Modifications at other positions of the pyridine ring (e.g., position 2 or 6) could be used to fine-tune solubility, metabolic stability, and cell permeability. For instance, adding a small amine or methyl group could modulate the compound's physicochemical properties.
The logical workflow for investigating these hypotheses is outlined below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-5-phenylpyridine
Introduction: As a substituted pyridine, 3-Methoxy-5-phenylpyridine is integral to various research and development pipelines, particularly in pharmaceutical and agrochemical synthesis.[1] Its unique chemical structure necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment from potential hazards.
Part 1: Hazard Assessment and Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance.[2] Its disposal is governed by regulations for hazardous waste, similar to its parent compound, pyridine.[3][4]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed (H302).[2]
-
Skin Irritation: Causes skin irritation (H315).[2]
-
Eye Irritation: Causes serious eye irritation (H319).[2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[2]
Due to these hazards, this compound must be managed as a regulated hazardous waste stream. Under the Resource Conservation and Recovery Act (RCRA), waste pyridine is considered a hazardous waste, and by extension, its derivatives should be handled with the same level of caution.[3][5] Under no circumstances should this chemical or its residues be disposed of down the drain. [6][7]
Part 2: Pre-Disposal Safety Operations
Proper containment and personal protection are non-negotiable prerequisites for handling this compound's waste.
Required Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure. The causality is clear: preventing skin, eye, and respiratory contact mitigates the primary risks identified in the hazard profile.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[8] | To protect eyes from splashes and vapors that cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be used only for incidental contact.[9] | To prevent skin contact, absorption, and irritation.[2] |
| Body Protection | A standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination.[8] |
| Respiratory Protection | All handling must occur in a certified laboratory chemical fume hood.[8][9] | To avoid the inhalation of vapors, which can cause respiratory irritation.[2] |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible.[10] | For immediate decontamination in the event of accidental exposure. |
Spill Response Protocol
In the event of an accidental release, immediate and correct action is critical to prevent wider contamination and exposure.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: As a pyridine derivative, it should be treated as potentially flammable.[6] Remove all sources of ignition from the area.[11][12]
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth.[6][13]
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealable hazardous waste container.[13][14]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If exposure occurs, flush the affected skin or eyes with water for at least 15 minutes and seek immediate medical attention.[8] For inhalation, move the affected person to fresh air.[12][15]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is segregated, contained, and disposed of in compliance with environmental regulations.[16]
Step 1: Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions and to ensure proper disposal pathways. Never mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[9]
-
Solid Waste: Collect pure compound, residues, and contaminated solids (e.g., weigh boats, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealable, and compatible hazardous waste container. The container must be robust and leak-proof.[7][9]
Step 2: Container Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste." [10]
-
The full chemical name: "Waste this compound." [10]
-
A clear indication of the associated hazards: "Harmful," "Irritant." [2]
-
An accurate accounting of the container's contents.
-
The date when waste was first added to the container (accumulation start date).[10]
Step 3: Temporary Storage
Store sealed and labeled waste containers in a designated satellite accumulation area.[10] This area must be:
-
Secure and under the control of laboratory personnel.
-
Well-ventilated.
-
Away from general laboratory traffic and incompatible materials.[9]
-
Equipped with secondary containment to manage potential leaks.[10]
Step 4: Final Disposal
Final disposal of hazardous waste must be conducted by licensed professionals.
-
Contact EHS: Schedule a pickup of the hazardous waste through your institution's EHS department.[7] They will manage the logistics with a certified hazardous waste disposal company.
-
Incineration: The standard and recommended disposal method for pyridine-based waste is high-temperature incineration in a permitted hazardous waste facility.[3] This process ensures the complete destruction of the chemical, preventing its release into the environment.
-
Record Keeping: Maintain meticulous records of all disposed chemical waste as required by your institution and regulatory bodies like the EPA.
The entire disposal workflow is a closed-loop system designed to ensure safety and compliance from the point of generation to final destruction.
Caption: Disposal workflow for this compound.
References
- 1. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. lobachemie.com [lobachemie.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methoxy-5-phenylpyridine
Hazard Assessment: Understanding the Risks of Substituted Pyridines
Substituted pyridines, as a class of compounds, often present a range of health hazards. Based on data from analogous compounds, 3-Methoxy-5-phenylpyridine should be handled with the assumption that it may cause skin, eye, and respiratory irritation. Ingestion may also be harmful. It is imperative to treat this compound with a high degree of caution to mitigate potential exposure.
Table 1: Anticipated Hazard Identification
| Hazard Class | GHS Code (Anticipated) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). Nitrile gloves may offer some protection, but their resistance to pyridine derivatives can vary. Always consult the glove manufacturer's compatibility chart. | Prevents skin contact, which can cause irritation and potential absorption. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Work in a well-ventilated area or under a certified chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Fume Hood Verification: Ensure a chemical fume hood is operational and has a current certification. All handling of this compound should occur within the fume hood.
-
Emergency Equipment Accessibility: Verify that an emergency eyewash station and safety shower are unobstructed and readily accessible.
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound to contain any potential spills.
Handling the Compound
-
Donning PPE: Before handling the compound, correctly put on all required PPE as specified in the table above.
-
Transfers and Weighing: Conduct all weighing and transfers of the compound within the chemical fume hood to control potential dust and vapors.
-
Container Management: Keep containers of this compound tightly closed when not in use to minimize the release of vapors.
-
Hygiene Practices: Wash hands thoroughly after handling the compound, even after removing gloves. Do not eat, drink, or smoke in the laboratory.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry substance (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, immediately evacuate the area and secure it to prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency services.
Caption: Emergency response plan for this compound incidents.
Disposal Plan: Environmental Responsibility
All waste containing this compound, including unused compound and contaminated disposables (e.g., gloves, weighing paper), must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Contact your institution's EHS department for specific disposal protocols and to arrange for pickup. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research can proceed without compromising the well-being of yourself and your colleagues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
